molecular formula C28H25ClN4O2S B2886471 (E/Z)-J147

(E/Z)-J147

Cat. No.: B2886471
M. Wt: 517.0 g/mol
InChI Key: RSHUJZXWKLIBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E/Z)-J147 is a useful research compound. Its molecular formula is C28H25ClN4O2S and its molecular weight is 517.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[4-[4-(2-chlorophenyl)piperazin-1-yl]-6-phenylpyrimidin-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2S/c29-23-8-4-5-9-25(23)32-14-16-33(17-15-32)26-18-24(21-6-2-1-3-7-21)30-28(31-26)36-19-20-10-12-22(13-11-20)27(34)35/h1-13,18H,14-17,19H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHUJZXWKLIBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC(=NC(=C3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and discovery of the neurotrophic drug J147

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Discovery of the Neurotrophic Drug J147

Introduction

J147 is a novel, experimental drug candidate with significant potential for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][2] Developed at the Salk Institute, its discovery was the result of a unique screening strategy that deviated from the conventional focus on amyloid plaque reduction.[1][3][4] Instead of targeting a single, disease-specific pathway, the development of J147 was based on a multi-target approach aimed at addressing the complex, age-associated pathologies underlying neurodegeneration.[3][5] J147 is an orally active, potent, and broadly neuroprotective compound that has demonstrated the ability to reverse cognitive deficits in animal models of Alzheimer's disease.[2][6] This technical guide provides a comprehensive overview of the synthesis, discovery, mechanism of action, and key experimental data related to J147.

Discovery of J147: A Phenotypic Screening Approach

The discovery of J147 was rooted in a cell-based phenotypic screening paradigm designed to identify compounds that could protect neurons from multiple age-associated toxicities.[3][5] This approach contrasts with the target-based strategies common in AD drug development, which have historically focused on the amyloid-beta peptide.[1][4]

The development process began with curcumin, a natural compound from turmeric known for its anti-inflammatory and antioxidant properties.[7] To improve upon curcumin's poor bioavailability and neurotrophic activity, a series of hybrid molecules were synthesized combining its structure with cyclohexyl-bisphenol A (CBA), a compound with known neurotrophic effects.[5][7] This initial effort led to the creation of CNB-001, which showed improved stability and neuroprotective capabilities.[7]

Further refinement and derivatization of CNB-001 led to the synthesis of J147, a significantly more potent molecule.[7] The selection of J147 was based on its efficacy in a battery of in vitro assays modeling various aspects of neurodegeneration, including loss of trophic support, oxidative stress, and amyloid toxicity.[5]

Discovery_Workflow cluster_0 Lead Identification cluster_1 Optimization & Screening cluster_2 In Vitro Assays Curcumin Curcumin (Natural Product Lead) CNB_001 CNB-001 (Hybrid Molecule) Curcumin->CNB_001 Hybridization CBA Cyclohexyl-bisphenol A (CBA) (Neurotrophic Activity) CBA->CNB_001 Derivatives Generation of CNB-001 Derivatives CNB_001->Derivatives Lead Optimization Screening Phenotypic Screening Assays - Trophic Factor Withdrawal - Oxidative Stress - Amyloid Toxicity Derivatives->Screening J147_Select Selection of J147 (Most Potent Candidate) Screening->J147_Select Efficacy-based Selection J147_Final J147 ((E)-N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'- (3-methoxybenzylidene) acetohydrazide) J147_Select->J147_Final Assay1 Trophic Support Loss Assay2 Oxidative Stress Assay3 Energy Metabolism Reduction Assay4 Amyloid Toxicity

Discovery workflow for J147.

Synthesis of J147

J147, chemically known as (E)-N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N′-(3-methoxybenzylidene) acetohydrazide, is synthesized through a straightforward two-step process.[8][9] The synthesis involves the condensation of 2,4-dimethylphenylhydrazine with 3-methoxybenzaldehyde, followed by acylation with trifluoroacetic anhydride.

Step 1: Formation of Hydrazone Intermediate The first step is the reaction between 1-(2,4-dimethylphenyl)hydrazine and 3-methoxybenzaldehyde in ethanol at room temperature. This reaction forms the hydrazone intermediate, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methylene]hydrazide, with a high yield.[8][9]

Step 2: Acylation to Yield J147 The intermediate is then acylated using trifluoroacetic anhydride in the presence of triethylamine (Et3N) as a base in a dichloromethane (CH2Cl2) solvent at 0°C.[8] This step introduces the trifluoroacetyl group, yielding the final product, J147, as a pale yellow oil.[8]

Synthesis_Pathway Reactant1 1-(2,4-dimethylphenyl)hydrazine reagents1 EtOH, rt, 1h (Yield: 90%) Reactant1->reagents1 Reactant2 3-methoxybenzaldehyde Reactant2->reagents1 Intermediate 1-(2,4-dimethylphenyl)-2- [(3-methoxyphenyl)methylene]hydrazide reagents2 (CF3CO)2O, Et3N CH2Cl2, 0°C, 1.5h (Yield: 77-83%) Intermediate->reagents2 J147 J147 reagents1->Intermediate reagents2->J147

Chemical synthesis pathway of J147.

Mechanism of Action

J147 is a pleiotropic molecule that exerts its neuroprotective and neurotrophic effects through multiple pathways.[10] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production.[1][11]

Modulation of Mitochondrial ATP Synthase

J147 binds to the alpha subunit of ATP synthase.[11] This interaction modulates the enzyme's activity, leading to increased ATP levels and enhanced cellular bioenergetics.[11][12] By maintaining mitochondrial homeostasis, J147 protects neurons from age-related mitochondrial dysfunction, a key factor in neurodegenerative diseases.[11]

ATP_Synthase_Pathway J147 J147 ATPS Mitochondrial ATP Synthase (α-subunit) J147->ATPS Binds to AMPK AMPK Activation ATPS->AMPK Mito Mitochondrial Homeostasis AMPK->Mito Energy Increased ATP Levels & Enhanced Bioenergetics Mito->Energy Neuroprotection Neuroprotection Energy->Neuroprotection AMPK_ACC1_Pathway J147 J147 ATPS ATP Synthase J147->ATPS AMPK AMPK (AMP-activated protein kinase) ATPS->AMPK Activates ACC1 ACC1 (Acetyl-CoA carboxylase 1) AMPK->ACC1 Phosphorylates Inhibition Inhibition of ACC1 ACC1->Inhibition FFA Decreased Free Fatty Acid (FFA) Synthesis Inhibition->FFA EnergyPres Cellular Energy Preservation FFA->EnergyPres

References

(E/Z)-J147: A Technical Guide to its Molecular Target and Mitochondrial Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-J147 is a synthetic derivative of curcumin, developed through phenotypic screens designed to address the complex toxicities associated with the aging brain.[1][2] It has demonstrated significant neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[3][4][5] This technical guide provides an in-depth overview of the identified molecular target of J147 and the subsequent modulation of mitochondrial pathways, consolidating key quantitative data and experimental methodologies.

Target Identification: Mitochondrial ATP Synthase

The primary molecular target of this compound has been identified as the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for cellular energy production.[1][2][6][7][8][9] Specifically, J147 binds to the α-F1 subunit of ATP synthase (ATP5A).[6] This interaction was elucidated through multiple unbiased experimental approaches.

Experimental Protocols for Target Identification

1.1.1. Drug Affinity Responsive Target Stabilization (DARTS)

The DARTS method was employed to identify proteins that are stabilized by binding to J147, thereby becoming resistant to proteolytic degradation.[10]

  • Cell Lysis: HT22 cells were treated with J147 (10 and 50 µM) for 15 minutes and subsequently lysed using M-PER mammalian protein extraction reagent.[10]

  • Protease Digestion: The cell lysates were then subjected to digestion with Pronase.[10]

  • Analysis: Protein bands that were preserved from digestion in the J147-treated samples were excised and analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[10] The most enriched protein identified was ATP5A.[10]

1.1.2. Affinity Precipitation with Biotinylated J147 (BJ147)

To further validate the interaction, an affinity precipitation approach using a biotinylated derivative of J147 was utilized.[10]

  • Probe Synthesis: A biotinylated derivative of J147 (BJ147) was synthesized.

  • Incubation and Pull-down: HT22 cell lysates and mouse subventricular zone (SVZ) tissue lysates were incubated with BJ147.[10] Streptavidin-coated beads were then used to pull down BJ147 and any interacting proteins.

  • Competitive Binding: To demonstrate specificity, a competition experiment was performed where lysates were co-incubated with BJ147 and an excess of unlabeled J147.[10]

  • Mass Spectrometry: The proteins pulled down in the various conditions were identified by LC/MS/MS.[10] ATP5A was consistently and reproducibly identified as a primary binding partner, and its binding was significantly reduced in the presence of excess unlabeled J147.[10]

Experimental_Workflows

Modulation of ATP Synthase Activity and Mitochondrial Pathways

J147's interaction with ATP synthase results in a partial inhibition of its activity, which triggers a cascade of downstream signaling events that are ultimately neuroprotective and pro-longevity.[6][11]

Quantitative Effects on ATP Synthase
ParameterValueCell/SystemReference
Target Mitochondrial ATP synthase (α-F1 subunit, ATP5A)Multiple[6]
EC50 (Partial Inhibition) 20 nMIsolated bovine heart mitochondria[10]
Maximal Inhibition ~20-23.6%In vitro and in cells[10][11]

Note: A specific binding affinity (Kd) for the J147-ATP synthase interaction has not been reported in the reviewed literature.

Downstream Signaling Cascade

The modest inhibition of ATP synthase by J147 initiates a signaling pathway that is central to its therapeutic effects.[2][6]

  • Increased Intracellular Calcium: The partial inhibition of ATP synthase leads to a transient increase in intracellular calcium levels.[6]

  • Activation of CAMKK2: The elevated calcium activates Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2).[6]

  • Activation of AMPK: CAMKK2, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][11]

  • Modulation of mTOR Signaling: Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) pathway, a known longevity pathway.[6][11]

J147_Signaling_Pathway J147 This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) J147->ATP_Synthase Ca_increase ↑ Intracellular Ca²⁺ ATP_Synthase->Ca_increase leads to Inhibition Partial Inhibition (~20%) CAMKK2 CAMKK2 Ca_increase->CAMKK2 activates AMPK AMPK CAMKK2->AMPK phosphorylates & activates mTOR mTOR Pathway AMPK->mTOR inhibits Neuroprotection Neuroprotection & Pro-longevity Effects AMPK->Neuroprotection mTOR->Neuroprotection contributes to

Note: Quantitative data on the fold-increase in phosphorylation of CAMKK2 and AMPK following J147 treatment are not available in the reviewed literature.

Effects on Neurotrophic Factors

A key aspect of J147's neuroprotective profile is its ability to increase the expression of crucial neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[3][11][12]

Experimental Observations
  • In aged APPswe/PS1dE9 transgenic mice, a model for Alzheimer's disease, treatment with J147 was shown to rescue cognitive deficits, an effect correlated with the induction of NGF and BDNF.[3]

  • J147 treatment has been observed to increase the levels of both proBDNF and mature BDNF in the hippocampus of these mice, while also decreasing the ratio of pro- to mature BDNF.[3]

  • Similarly, J147 increases both proNGF and mature NGF in the hippocampus.[3]

Quantitative Data on Neurotrophic Factor Levels
Neurotrophic FactorEffect of J147 TreatmentAnimal ModelReference
BDNF Increased levels in the hippocampusNormal rats and huAPP/PS1 transgenic mice[3]
NGF Increased levels in the hippocampushuAPP/PS1 transgenic mice[3]
Experimental Protocol for Neurotrophic Factor Analysis
  • Animal Model: Aged (20-month-old) transgenic AD mice (APPswe/PS1dE9) were fed a diet containing J147.[3]

  • Tissue Collection: Following the treatment period, hippocampal tissue was collected.

  • Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting were used to measure the protein levels of BDNF and NGF.[3]

Summary and Future Directions

This compound represents a promising therapeutic candidate for neurodegenerative diseases by uniquely targeting the nexus of aging and mitochondrial bioenergetics. Its interaction with ATP synthase initiates a signaling cascade that promotes neuronal resilience and longevity pathways. While the primary target and mechanism of action are well-established, further research is warranted to precisely quantify the binding kinetics and the downstream phosphorylation events. The results of the completed Phase 1 clinical trial (NCT03838185) are eagerly awaited to translate these compelling preclinical findings into the clinical setting.[13][14]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J147, a novel derivative of curcumin, has emerged as a promising therapeutic candidate for age-related neurodegenerative diseases, particularly Alzheimer's disease (AD). This document provides a comprehensive technical overview of the neuroprotective effects of J147 against age-related toxicities. We delve into its multimodal mechanism of action, supported by quantitative data from pivotal preclinical studies. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, critical signaling pathways and experimental workflows are visually represented through diagrams to elucidate the complex interactions underlying J147's therapeutic potential.

Introduction

The aging global population presents a formidable challenge to healthcare systems, with a rising prevalence of age-associated neurodegenerative disorders. Alzheimer's disease, the most common form of dementia, is characterized by progressive cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Traditional drug development for AD has largely focused on the amyloid cascade hypothesis, with limited clinical success. J147 represents a paradigm shift, targeting the fundamental processes of aging that are the primary risk factors for dementia.[1] This compound was developed through a screening process that prioritized neuroprotection against a range of age-related cellular stressors.[2]

Mechanism of Action: A Multi-Target Approach

J147 exhibits a pleiotropic mechanism of action, addressing multiple facets of age-related neurotoxicity. Its primary target has been identified as the mitochondrial F1F0-ATP synthase.[1]

Mitochondrial Protection and Bioenergetic Enhancement

By binding to the mitochondrial ATP synthase, J147 leads to a modest and transient increase in intracellular calcium levels. This, in turn, activates the CAMKK2-AMPK signaling pathway, a key regulator of cellular energy homeostasis.[2] This activation promotes mitochondrial biogenesis and enhances overall mitochondrial function, counteracting the age-related decline in cellular energy production.

Neurotrophic Factor Upregulation

J147 has been shown to significantly increase the levels of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[3][4] These proteins are essential for neuronal survival, synaptic plasticity, and memory formation. The upregulation of BDNF and NGF by J147 contributes to its memory-enhancing effects and the preservation of synaptic proteins.

Attenuation of Neuroinflammation and Oxidative Stress

Chronic neuroinflammation and oxidative stress are hallmarks of the aging brain and contribute significantly to neurodegeneration. J147 demonstrates potent anti-inflammatory and antioxidant properties. It has been shown to reduce markers of inflammation and oxidative damage in animal models of aging and AD.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on J147, demonstrating its efficacy in various assays.

In Vitro Efficacy
Assay EC50 Value
Neuroprotection (Trophic Factor Withdrawal)25 nM[2]
Neuroprotection (Oxidative Stress)10-200 nM[2]
Neuroprotection (Amyloid Toxicity)10-200 nM[2]
ATP Synthase Inhibition~20 nM[1]
Dopamine Transporter Inhibition0.649 µM[3]
Monoamine Oxidase B (MAO-B) Inhibition1.88 µM[3]
In Vivo Efficacy (Aged APP/PS1 Mice)
Parameter Observation
Soluble Aβ1-40 LevelsDecreased[3]
Soluble Aβ1-42 LevelsDecreased[3]
BDNF Protein Levels (Hippocampus)Increased[3]
NGF Protein Levels (Hippocampus)Increased[3]
Synaptic Protein Levels (e.g., Synapsin I)Preserved[3]
Cognitive DeficitsRescued[3]

Detailed Experimental Protocols

To ensure the reproducibility of the key findings, detailed protocols for pivotal experiments are provided below.

In Vivo J147 Administration in Aged Alzheimer's Disease Mouse Model
  • Animal Model: 20-month-old APPswe/PS1ΔE9 transgenic mice.

  • Drug Formulation: J147 is incorporated into the rodent chow at a concentration of 200 ppm.

  • Administration Route: Oral, ad libitum feeding.

  • Treatment Duration: 3 months.

  • Control Group: Age-matched transgenic mice fed a control diet.

  • Outcome Measures: Cognitive performance is assessed using behavioral tests such as the Morris water maze. Post-mortem, brain tissue is collected for histological, ELISA, and Western blot analyses.[3]

Morris Water Maze for Spatial Memory Assessment
  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water (24-25°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Training: Mice undergo multiple training trials per day for several consecutive days. In each trial, the mouse is released from a different starting position and must locate the hidden platform using distal visual cues in the room.

  • Probe Trial: Following training, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

  • Data Analysis: Parameters such as escape latency (time to find the platform during training) and time in the target quadrant are analyzed using statistical software.

ELISA for BDNF and NGF Quantification in Hippocampal Tissue
  • Tissue Preparation: The hippocampus is dissected from the mouse brain and homogenized in a suitable lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for either BDNF or NGF and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • Hippocampal lysates and a series of known standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is added, which is converted by the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of BDNF or NGF in the samples is then interpolated from this curve.

Western Blotting for Synaptic Protein Analysis
  • Protein Extraction: Hippocampal tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for synaptic proteins (e.g., synapsin I, PSD-95) and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Visualizing the Mechanisms of J147

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by J147 and a typical experimental workflow.

J147_Signaling_Pathway J147 J147 ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase Inhibits BDNF_NGF ↑ BDNF & NGF J147->BDNF_NGF Neuroinflammation ↓ Neuroinflammation J147->Neuroinflammation Oxidative_Stress ↓ Oxidative Stress J147->Oxidative_Stress Ca2_plus ↑ Intracellular Ca2+ ATP_Synthase->Ca2_plus CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Synaptic_Plasticity Synaptic Plasticity & Survival BDNF_NGF->Synaptic_Plasticity Synaptic_Plasticity->Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: J147's primary signaling cascade.

Experimental_Workflow start Aged APP/PS1 Mice treatment J147 Treatment (3 months) start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior tissue Tissue Collection (Hippocampus) behavior->tissue elisa ELISA (BDNF, NGF, Aβ) tissue->elisa western Western Blot (Synaptic Proteins) tissue->western data Data Analysis elisa->data western->data

Caption: In vivo experimental workflow.

Conclusion

J147 represents a significant advancement in the pursuit of effective treatments for Alzheimer's disease and other age-related neurodegenerative conditions. Its multi-target approach, which addresses fundamental aspects of aging such as mitochondrial dysfunction, loss of neurotrophic support, inflammation, and oxidative stress, offers a compelling alternative to single-target therapies. The robust preclinical data, supported by the detailed methodologies outlined in this whitepaper, provide a strong foundation for its ongoing clinical development. Further research into the nuanced molecular interactions of J147 will undoubtedly continue to illuminate its therapeutic potential and pave the way for a new generation of neuroprotective agents.

References

(E/Z)-J147: A Comprehensive Technical Review of its In Vitro and In Vivo Efficacy in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-J147, a synthetic derivative of the natural compound curcumin, has emerged as a promising therapeutic candidate for age-related neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Developed through a phenotypic screening approach targeting age-associated brain toxicities, J147 exhibits potent neuroprotective and memory-enhancing properties in a variety of preclinical models.[3][4] This technical guide provides an in-depth overview of the pivotal in vitro and in vivo studies that have elucidated the mechanisms of action and therapeutic potential of J147, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

In Vitro Studies: Cellular Mechanisms of Neuroprotection

J147 has been extensively characterized in a range of cell-based assays designed to model various aspects of neurodegeneration. These studies have been instrumental in defining its neurotrophic and neuroprotective activities at the cellular level.

Quantitative Data from In Vitro Assays
Assay TypeCell Line/Primary CellsKey FindingEC50 / ConcentrationReference
Trophic Factor WithdrawalEmbryonic Cortical NeuronsRescued cells from death25 nM[5]
Neuroprotection (Iodoacetic Acid)HT22 Cells, Primary Cortical CellsDose-dependent cell survival0.06 - 0.115 µM[6]
BDNF-like ActivityVarious Cell LinesAnti-oxidative stress, anti-amyloid toxicity10 - 200 nM[5]
CeeTox™ Safety AnalysisH4IIE Rat Hepatoma CellsEstimated non-toxic concentration (14-day repeat dosing)CTox value of 90 µM[6]
Mitochondrial FunctionH4IIE Rat Hepatoma CellsTC50 for decrease in MTT and GSH>200 µM[6]
Experimental Protocols: Key In Vitro Assays

Trophic Factor Withdrawal Assay:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and plated at a low density in a serum-free medium (F12/DMEM with N2 supplement), which is a standard method for assessing neurotrophic factor activity.[6]

  • Treatment: J147 is added to the culture medium at various concentrations.

  • Endpoint: Cell survival is quantified after a defined period, typically 24-48 hours, to determine the concentration at which J147 effectively prevents cell death due to the absence of trophic support.[5]

HT22 Cell Protection Assay:

  • Cell Line: The HT22 hippocampal nerve cell line is used, which is susceptible to glutamate-induced oxidative stress (oxytosis).[6]

  • Induction of Toxicity: Cell death is induced by exposing the cells to glutamate or iodoacetic acid, a mitochondrial toxin.[6]

  • Treatment: J147 is co-incubated with the toxin at a range of concentrations.

  • Endpoint: Cell viability is measured using standard assays like MTT to determine the half-maximal effective concentration (EC50) for neuroprotection.[6]

CeeTox™ Analysis:

  • Cell Line: The rat hepatoma cell line H4IIE is utilized to assess potential hepatotoxicity.[6]

  • Treatment: Cells are exposed to a wide range of J147 concentrations (e.g., 1-300 µM).[6]

  • Endpoints: A panel of assays is performed to measure cell proliferation, membrane integrity, mitochondrial function (MTT and ATP levels), oxidative stress (GSH levels), and apoptosis.[6] The data is used to calculate a CTox value, representing the estimated sustained concentration expected to produce toxicity in a 14-day repeat dosing study.[6]

In Vivo Studies: Reversal of Cognitive Deficits and Neuroprotection in Animal Models

The therapeutic potential of J147 has been further validated in several preclinical animal models of Alzheimer's disease and aging. These studies demonstrate its ability to not only prevent but also reverse cognitive decline and associated neuropathology.

Quantitative Data from In Vivo Studies
Animal ModelAge/Treatment DurationKey FindingsQuantitative ResultsReference
APPswe/PS1ΔE9 Mice20 months old, treated for 3 monthsRescued cognitive deficitsJ147 at 200 ppm in food (approx. 10 mg/kg/day)[7][8]
APPswe/PS1ΔE9 Mice3 months old, treated for 7 monthsPrevented cognitive decline and loss of synaptic proteinsN/A[7]
SAMP8 Mice (accelerated aging)Treated late in lifeSlowed the aging process in the brainN/A[9]
C57Bl/6J Mice (scopolamine-induced memory impairment)N/ASuperior to donepezil in rescuing spatial memoryN/A[7][8]
Sprague-Dawley RatsN/AEnhanced long-term potentiation and memoryN/A[5]
Experimental Protocols: Key In Vivo Studies

Alzheimer's Disease Mouse Model (APP/swePS1ΔE9):

  • Animal Model: Aged (20-month-old) transgenic mice expressing human amyloid precursor protein (APP) with the Swedish mutation and a mutant presenilin 1 (PS1ΔE9) are used. These mice exhibit age-dependent accumulation of amyloid-beta (Aβ) and cognitive deficits.[7][8]

  • Drug Administration: J147 is administered orally, mixed in the food at a concentration of 200 ppm, which corresponds to an approximate daily dose of 10 mg/kg.[7]

  • Behavioral Testing: Cognitive function is assessed using a battery of tests, including the two-day water maze for spatial memory.[7]

  • Biochemical and Histological Analysis: After the treatment period, brain tissue is analyzed for levels of Aβ, neurotrophic factors (BDNF, NGF), synaptic proteins, and markers of inflammation and oxidative stress using techniques such as ELISA and Western blotting.[7]

Scopolamine-Induced Memory Impairment Model:

  • Animal Model: Healthy C57Bl/6J mice are used.

  • Induction of Memory Impairment: Acute memory deficits are induced by the administration of scopolamine, a muscarinic receptor antagonist.

  • Treatment: J147 is administered and its efficacy in reversing the scopolamine-induced memory impairment is compared to the standard Alzheimer's drug, donepezil.[7][8]

  • Behavioral Testing: Short-term and spatial memory are assessed using relevant behavioral tasks.[7][8]

Mechanism of Action: Targeting Mitochondrial Function and Neurotrophic Pathways

The multifaceted therapeutic effects of J147 stem from its interaction with fundamental cellular pathways implicated in aging and neurodegeneration.

The primary molecular target of J147 has been identified as the mitochondrial F1F0-ATP synthase.[2] By partially inhibiting this enzyme, J147 leads to a cascade of downstream signaling events that are ultimately neuroprotective.

Signaling Pathways and Experimental Workflows

J147_Mechanism_of_Action J147 J147 ATP_Synthase Mitochondrial ATP Synthase (F1F0) J147->ATP_Synthase partial inhibition BDNF_NGF Increased BDNF & NGF J147->BDNF_NGF CAMKK2 CAMKK2 ATP_Synthase->CAMKK2 activation AMPK AMPK CAMKK2->AMPK activation ACC1 ACC1 AMPK->ACC1 inhibition mTOR mTOR AMPK->mTOR inhibition Neuroprotection Neuroprotection & Anti-aging Effects AMPK->Neuroprotection mTOR->Neuroprotection BDNF_NGF->Neuroprotection

Caption: J147's primary mechanism of action involves the partial inhibition of mitochondrial ATP synthase.

This initial event triggers the activation of the CAMKK2/AMPK signaling pathway.[4] Activated AMPK, in turn, inhibits ACC1, a key enzyme in fatty acid synthesis, and also modulates the activity of mTOR, a central regulator of cell growth and metabolism.[4][9] These actions contribute to improved mitochondrial homeostasis and overall cellular health.

Furthermore, J147 has been shown to increase the levels of crucial neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), and their downstream targets, which are vital for neuronal survival, growth, and synaptic plasticity.[7][10]

J147_Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Screening Assays cluster_2 Preclinical Validation Curcumin Curcumin CNB001 CNB-001 Curcumin->CNB001 CBA Cyclohexyl-bisphenol A (CBA) CBA->CNB001 J147 J147 CNB001->J147 Derivative Synthesis Phenotypic_Screening Phenotypic Screening (Age-associated neurodegeneration) J147->Phenotypic_Screening In_Vitro In Vitro Studies J147->In_Vitro In_Vivo In Vivo Studies (AD & Aging Models) J147->In_Vivo Trophic_Factor_Withdrawal Trophic Factor Withdrawal Phenotypic_Screening->Trophic_Factor_Withdrawal Oxidative_Stress Oxidative Stress Phenotypic_Screening->Oxidative_Stress Amyloid_Toxicity Amyloid Toxicity Phenotypic_Screening->Amyloid_Toxicity

References

(E/Z)-J147's role in modulating ATP synthase and cellular energy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of (E/Z)-J147 in Modulating ATP Synthase and Cellular Energy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally active, and broadly neuroprotective compound with significant potential for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Developed from a derivative of curcumin, J147 was identified through a series of phenotypic screens designed to address the multiple toxicities associated with the aging brain.[3][4] A significant breakthrough in understanding its mechanism of action was the identification of the mitochondrial F1F0 ATP synthase as its primary molecular target.[3][5][6] This technical guide provides a comprehensive overview of the role of J147 in modulating ATP synthase and its subsequent effects on cellular energy metabolism. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Modulation of Mitochondrial ATP Synthase by J147

The primary molecular target of J147 has been identified as the mitochondrial F1F0 ATP synthase, specifically the α-subunit (ATP5A).[6][7][8] J147 acts as a partial inhibitor of this enzyme.[9][10] This interaction is allosteric and leads to a cascade of downstream signaling events that are crucial for its neuroprotective effects.[11] The partial inhibition of ATP synthase by J147 is a key event that initiates a signaling cascade with pro-longevity effects.[9]

Quantitative Data on J147's Interaction with ATP Synthase

The following table summarizes the key quantitative data related to the inhibitory effect of J147 on ATP synthase and its neuroprotective efficacy.

ParameterValueCell/System TypeReference
ATP Synthase Inhibition
Partial Inhibition~20-23.6%Isolated bovine heart mitochondria[9][10]
EC50 for Inhibition20 nMIsolated bovine heart mitochondria[10]
Neuroprotective Efficacy
EC50 (Trophic factor withdrawal)25 nMEmbryonic cortical cells[12]
EC50 (Oxidative stress)6 nMNerve cells[4]
EC50 (Ischemia model)47 nMNerve cells[4]
EC50 (Extracellular Aβ toxicity)15 nMRat hippocampal neurons[4]
EC50 (Intracellular Aβ toxicity)35 nMNerve cells[4]

Impact of J147 on Cellular Energy Metabolism

Despite being a partial inhibitor of ATP synthase, J147 has been shown to paradoxically increase cellular ATP levels.[7][9][13] This is accompanied by an increase in other key metabolites, suggesting a broader impact on cellular bioenergetics.[5][7][13] J147 appears to preserve mitochondrial homeostasis, which is critical in the context of aging and neurodegenerative diseases.[5][7]

Quantitative Data on Cellular Energy Modulation

The table below presents the observed effects of J147 on key markers of cellular energy metabolism.

Cellular MarkerEffectCell/System TypeReference
ATP Levels IncreasedDrosophila head tissue, HepG2 cells[7][9][13]
Acetyl-CoA Levels IncreasedMouse HT22 hippocampal nerve cells, HepG2 cells[5][7][13]
Mitochondrial Protein Acetylation IncreasedMouse HT22 hippocampal nerve cells[5]
Free Fatty Acid (FFA) Levels ReducedPlasma and liver of J147-treated mice, HepG2 cells[7][13]

J147-Modulated Signaling Pathways

The partial inhibition of ATP synthase by J147 triggers a well-defined signaling cascade that is central to its neuroprotective and pro-longevity effects.[6][8] This pathway involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8]

The binding of J147 to the α-subunit of ATP synthase leads to a modest increase in intracellular calcium levels.[8][14] This elevation in calcium activates the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2), which in turn phosphorylates and activates AMPK.[6][8][12] Activated AMPK then modulates downstream targets, including the mammalian target of rapamycin (mTOR) pathway and acetyl-CoA carboxylase 1 (ACC1), to promote cellular health and resilience.[7][8][9]

J147_Signaling_Pathway J147 J147 ATP_Synthase Mitochondrial ATP Synthase (α-subunit) J147->ATP_Synthase Binds & Partially Inhibits Ca2_plus ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_plus CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Phosphorylates & Activates mTOR mTOR Pathway AMPK->mTOR Modulates ACC1 ACC1 AMPK->ACC1 Modulates Neuroprotection Neuroprotection & Longevity mTOR->Neuroprotection ACC1->Neuroprotection ATP_Synthase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Incubation Incubate Mitochondria with J147 Mito_Isolation->Incubation Buffer_Prep Prepare Assay Buffer (PEP, PK, LDH, NADH) Buffer_Prep->Incubation J147_Prep Prepare J147 Dilutions J147_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Spectro Spectrophotometric Reading (340 nm) Reaction_Start->Spectro Rate_Calc Calculate Rate of NADH Oxidation Spectro->Rate_Calc Dose_Response Generate Dose-Response Curve Rate_Calc->Dose_Response EC50_Calc Determine EC50 Dose_Response->EC50_Calc

References

(E/Z)-J147 Isomers: A Technical Guide on Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a synthetic derivative of curcumin, a component of the spice turmeric.[1][2] It was developed as a potent, orally active neuroprotective agent with the potential for cognitive enhancement.[3] Extensive research has focused on its therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. J147 exists as (E) and (Z) geometrical isomers due to the restricted rotation around the carbon-nitrogen double bond in its hydrazide structure. The majority of published research has been conducted on the (E)-isomer of J147. This guide provides a comprehensive overview of the chemical structure and biological properties of J147, with a focus on the well-characterized (E)-isomer. At present, there is a notable lack of publicly available data specifically characterizing the (Z)-isomer and directly comparing its properties to the (E)-isomer.

Chemical Structure and Physicochemical Properties

The chemical name for J147 is N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide.[4] The structure of J147 features a trifluoroacetylated hydrazide linker connecting a 2,4-dimethylphenyl ring and a 3-methoxybenzylidene group. The presence of the C=N double bond in the hydrazone moiety gives rise to the (E) and (Z) isomers.

Table 1: Physicochemical Properties of (E)-J147

PropertyValueReference
IUPAC NameN-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylideneamino]acetamide[4]
Molecular FormulaC18H17F3N2O2[2]
Molecular Weight350.33 g/mol [3]
CAS Number1146963-51-0 (E/Z isomers), 1807913-16-1 (E-isomer)[4][5]
AppearanceLight yellow oil[6]
Solubility≥ 16.65 mg/mL in DMSO[3]

Biological Properties and Mechanism of Action

(E)-J147 has demonstrated significant neuroprotective and neurotrophic activities in various preclinical models.[1][7][8] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy production.[9] By binding to ATP synthase, J147 modulates cellular bioenergetics, leading to a cascade of downstream effects that are beneficial for neuronal health.

Table 2: In Vitro Biological Activities of (E)-J147

ActivityAssayEC50/IC50Reference
Neuroprotection (glutamate-induced toxicity)HT22 cells60-115 nM[3]
Neuroprotection (iodoacetic acid-induced toxicity)HT22 cells60-115 nM[3]
Neurotrophic activity (trophic factor withdrawal)Primary cortical neurons25 nM[2]
Signaling Pathways Modulated by (E)-J147

(E)-J147 exerts its neuroprotective effects through the modulation of at least two major signaling pathways:

  • AMP-Activated Protein Kinase (AMPK) / Acetyl-CoA Carboxylase (ACC) Pathway: By targeting ATP synthase, J147 leads to an increase in cellular AMP levels, which in turn activates AMPK.[9] Activated AMPK then phosphorylates and inhibits ACC, a key enzyme in fatty acid synthesis.[9] This shift in metabolism is thought to enhance cellular energy homeostasis and protect neurons from age-related decline.

  • Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) Pathways: (E)-J147 has been shown to increase the expression of BDNF and NGF, two critical neurotrophins that support neuronal survival, growth, and synaptic plasticity.[8] The upregulation of these neurotrophic factors is a key mechanism underlying the cognitive-enhancing effects of J147.[8]

Experimental Protocols

Synthesis of (E)-J147

The synthesis of (E)-J147 is a two-step process:

  • Formation of the Hydrazone: 3-methoxybenzaldehyde is reacted with (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol at room temperature to form the corresponding hydrazone.

  • Trifluoroacetylation: The resulting hydrazone is then reacted with trifluoroacetic anhydride in the presence of triethylamine in dichloromethane at 0°C to yield (E)-J147 as a light yellow oil.[6]

In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity in HT22 Cells

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity.

  • Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of (E)-J147 for a specified period (e.g., 24 hours).

  • Glutamate Challenge: Glutamate is added to the wells to induce excitotoxicity.

  • Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[3][10][11]

Western Blot Analysis of AMPK Phosphorylation

This method is used to determine the activation of the AMPK pathway.

  • Cell Lysis: Cells or tissue samples treated with (E)-J147 are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

BDNF Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of BDNF in biological samples.

  • Sample Preparation: Cell culture supernatants, cell lysates, or tissue homogenates are collected from (E)-J147-treated and control groups.

  • ELISA Procedure: The samples are added to a microplate pre-coated with a capture antibody specific for BDNF. Following incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Substrate Addition and Detection: A substrate for the enzyme is added, resulting in a colorimetric reaction. The absorbance is measured using a microplate reader.

  • Quantification: The concentration of BDNF in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of recombinant BDNF.

Visualizations

J147_Signaling_Pathways cluster_AMPK AMPK/ACC1 Pathway cluster_BDNF BDNF/NGF Pathway J147_AMPK J147 ATP_Synthase Mitochondrial ATP Synthase J147_AMPK->ATP_Synthase inhibits AMP_increase ↑ [AMP] ATP_Synthase->AMP_increase AMPK AMPK AMP_increase->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC1 pAMPK->ACC phosphorylates pACC p-ACC1 (Inactive) ACC->pACC Fatty_Acid_Synthesis Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis inhibits Energy_Homeostasis ↑ Energy Homeostasis Fatty_Acid_Synthesis->Energy_Homeostasis J147_BDNF J147 Gene_Expression ↑ BDNF & NGF Gene Expression J147_BDNF->Gene_Expression BDNF_NGF ↑ BDNF & NGF Proteins Gene_Expression->BDNF_NGF Neuronal_Survival ↑ Neuronal Survival BDNF_NGF->Neuronal_Survival Synaptic_Plasticity ↑ Synaptic Plasticity BDNF_NGF->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Neuronal_Survival->Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start_synthesis Starting Materials (3-methoxybenzaldehyde, (2,4-dimethylphenyl)hydrazine HCl) hydrazone_formation Hydrazone Formation start_synthesis->hydrazone_formation trifluoroacetylation Trifluoroacetylation hydrazone_formation->trifluoroacetylation J147_product (E/Z)-J147 Mixture trifluoroacetylation->J147_product separation Isomer Separation (e.g., Chromatography) J147_product->separation E_J147 (E)-J147 separation->E_J147 Z_J147 (Z)-J147 separation->Z_J147 characterization Structural Characterization (NMR, MS, etc.) E_J147->characterization in_vitro_assays In Vitro Assays (Neuroprotection, etc.) E_J147->in_vitro_assays Z_J147->characterization Z_J147->in_vitro_assays signaling_analysis Signaling Pathway Analysis (Western Blot, ELISA) in_vitro_assays->signaling_analysis in_vivo_studies In Vivo Studies (Animal Models) signaling_analysis->in_vivo_studies data_analysis Data Analysis & Comparison in_vivo_studies->data_analysis

References

Methodological & Application

Application of (E/Z)-J147 in a Scopolamine-Induced Memory Impairment Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-J147 is a potent, orally active, and neurotrophic molecule that has demonstrated significant promise in preclinical models of Alzheimer's disease and age-related neurodegeneration.[1][2] One of the valuable models for evaluating potential cognitive enhancers is the scopolamine-induced memory impairment model. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, thereby mimicking certain cholinergic aspects of neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a scopolamine-induced memory impairment model in mice, based on available preclinical research.

Mechanism of Action of this compound

J147 exhibits a multi-target neuroprotective profile. Its primary mechanism involves the binding to the mitochondrial protein ATP synthase, which modulates the cell's energy metabolism.[3] This interaction leads to an increase in intracellular calcium levels, subsequently activating the CAMKK2/AMPK/mTOR pathway, a key signaling cascade implicated in longevity and neuroprotection.[2] Furthermore, J147 has been shown to significantly increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), and their associated signaling pathways, which are vital for neuronal survival, synaptic plasticity, and memory formation.[1][2]

Experimental Protocols

Scopolamine-Induced Memory Impairment Model

This protocol outlines the induction of memory impairment in mice using scopolamine, a widely used method for screening nootropic and neuroprotective compounds.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Donepezil (as a positive control)

  • Saline solution (0.9% NaCl)

  • C57BL/6J male mice (8 weeks old)

  • Standard laboratory animal diet

  • Diet containing this compound (200 ppm)

  • Diet containing Donepezil (20 ppm)

  • Diet containing a combination of this compound (200 ppm) and Donepezil (20 ppm)

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6J male mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following experimental groups (n=12 per group):

    • Control (saline injection) + Control Diet

    • Scopolamine + Control Diet

    • Scopolamine + this compound Diet (200 ppm, equivalent to approx. 10 mg/kg/day)

    • Scopolamine + Donepezil Diet (20 ppm)

    • Scopolamine + Combination Diet (this compound + Donepezil)

  • Drug Administration: Provide the respective diets to the mice for two weeks prior to the behavioral testing.

  • Induction of Memory Impairment: 30 minutes before each behavioral test, administer scopolamine (1 mg/kg) via intraperitoneal (i.p.) injection. The control group receives a saline injection.[1]

  • Behavioral Testing: Conduct a battery of behavioral tests to assess different aspects of memory. Allow for a rest period of at least two days between each test.

Y-Maze Test for Short-Term Spatial Working Memory

The Y-maze test is used to assess short-term spatial working memory by measuring the willingness of mice to explore a novel arm.

Materials:

  • Y-shaped maze with three identical arms.

  • Video recording and tracking software.

Procedure:

  • Habituation: Place each mouse in the center of the Y-maze and allow it to explore freely for a set period (e.g., 5-8 minutes).

  • Scopolamine/Saline Injection: 30 minutes prior to the test, administer scopolamine or saline as described in the induction protocol.[1]

  • Test Phase: Place the mouse back in the center of the maze and record the sequence of arm entries for the first 15 entries.[1]

  • Data Analysis: An alternation is defined as entries into three different arms on consecutive choices. Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100

Contextual and Cued Fear Conditioning for Associative Memory

This test evaluates the ability of mice to learn and remember an association between an environmental context or an auditory cue and an aversive stimulus (footshock).

Materials:

  • Fear conditioning chamber with a grid floor connected to a shock generator.

  • Sound generator for the auditory cue.

  • Video camera and software to score freezing behavior.

Procedure:

  • Training (Day 1):

    • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

    • Present an auditory cue (e.g., 30 seconds, 80 dB) that co-terminates with a mild footshock (e.g., 2 seconds, 0.5 mA).

    • Repeat the cue-shock pairing 2-3 times with an inter-trial interval.

    • Remove the mouse from the chamber 30-60 seconds after the last shock.

  • Contextual Fear Testing (Day 2):

    • Place the mouse back into the same conditioning chamber (without the auditory cue or footshock).

    • Record the freezing behavior (complete absence of movement except for respiration) for a set period (e.g., 5 minutes).

  • Cued Fear Testing (Day 3):

    • Place the mouse in a novel context (different shape, color, and odor).

    • After a baseline period, present the auditory cue (without the footshock).

    • Record the freezing behavior during the cue presentation.

Data Presentation

Behavioral Performance in Scopolamine-Induced Memory Impairment Model
Treatment Group Y-Maze (Short-Term Memory) Water Maze (Spatial Memory) Contextual & Cued Fear Conditioning (Associative Memory)
Scopolamine Control ImpairedImpairedImpaired
This compound Rescue comparable to DonepezilSuperior rescue compared to Donepezil-
Donepezil Rescue comparable to this compound--
This compound + Donepezil --Best for rescue

Note: Specific quantitative data from the primary study comparing this compound and donepezil in the scopolamine model were not available in the public domain at the time of this writing. The table reflects the qualitative outcomes reported.[1][2]

Visualizations

Signaling Pathways and Experimental Workflow

J147_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol J147 This compound ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase binds to CaMKK2 CaMKK2 ATP_Synthase->CaMKK2 modulates activity AMPK AMPK CaMKK2->AMPK activates mTOR mTOR AMPK->mTOR activates BDNF_NGF BDNF & NGF Expression mTOR->BDNF_NGF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF_NGF->Neuroprotection

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing acclimatization Animal Acclimatization (1 week) group_allocation Group Allocation (n=12/group) acclimatization->group_allocation diet_admin Specialized Diet Administration (2 weeks) group_allocation->diet_admin scopolamine_injection Scopolamine Injection (1 mg/kg, i.p.) 30 min prior to test diet_admin->scopolamine_injection y_maze Y-Maze Test (Short-Term Memory) scopolamine_injection->y_maze rest1 Rest Period (2 days) y_maze->rest1 fear_conditioning Fear Conditioning (Associative Memory) rest1->fear_conditioning

Caption: Experimental workflow for testing this compound.

References

Using (E/Z)-J147 to increase brain-derived neurotrophic factor (BDNF)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (E/Z)-J147 as a BDNF Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally active, and broadly neuroprotective synthetic compound derived from curcumin.[1][2] It was developed by screening for molecules that could reverse age-associated neurodegenerative pathologies.[2] A key mechanism underlying its neurotrophic and memory-enhancing effects is the significant increase in the expression of brain-derived neurotrophic factor (BDNF).[1][3][4] BDNF is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity.[5][6] J147's ability to elevate BDNF levels makes it a promising candidate for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease (AD) and for cognitive enhancement.[3][4][7] These notes provide an overview of J147's mechanism of action and protocols for its application in research settings to study BDNF induction.

Mechanism of Action: How J147 Increases BDNF

J147 elevates BDNF levels through multiple signaling pathways, demonstrating its pleiotropic nature.[8] The two primary proposed mechanisms are the modulation of mitochondrial bioenergetics and the activation of serotonergic pathways.

  • Mitochondrial ATP Synthase Inhibition: J147's primary molecular target is the mitochondrial F1Fo-ATP synthase.[9][10] By partially inhibiting this enzyme, J147 modulates cellular energy homeostasis, leading to the activation of the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2) and subsequently the AMPK/mTOR pathway.[2][11] This pathway is a canonical regulator of aging and cellular metabolism, and its activation is linked to enhanced neurogenesis and expression of neurotrophic factors, including BDNF.[11]

J147 J147 ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase inhibits CAMKK2 CAMKK2 ATP_Synthase->CAMKK2 activates AMPK AMPK CAMKK2->AMPK activates mTOR mTOR Pathway AMPK->mTOR modulates BDNF_Expression BDNF Gene Expression mTOR->BDNF_Expression increases

Caption: J147's ATP synthase-mediated signaling pathway. (Max Width: 760px)
  • 5-HT1A Receptor-Mediated Signaling: J147 also exhibits high affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor, behaving as an agonist.[12] Activation of the 5-HT1A receptor stimulates a Gs-protein-coupled pathway, leading to increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12] PKA then phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor that binds to the promoter region of the Bdnf gene, thereby upregulating its expression.[12]

J147 J147 HT1A 5-HT1A Receptor J147->HT1A activates cAMP cAMP HT1A->cAMP increases PKA PKA cAMP->PKA activates CREB pCREB PKA->CREB phosphorylates BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression increases

Caption: J147's 5-HT1A receptor-mediated signaling pathway. (Max Width: 760px)

Quantitative Data Summary: this compound Efficacy

The following table summarizes the effective concentrations and doses of J147 for neuroprotection and induction of BDNF, as reported in various preclinical studies.

Model SystemJ147 Concentration/DoseTreatment DurationObserved Effect on BDNF and Related PathwaysReference
In Vitro
HT22 Hippocampal Cells (Trophic factor withdrawal)EC₅₀ = 25 nMN/ANeuroprotective, BDNF-like activity[11][13]
Primary Cortical Neurons (Oxidative stress)EC₅₀ ≈ 100 nMN/ANeuroprotective[13]
Rat Hippocampal Slices0.01 - 1 µMN/AFacilitates Long-Term Potentiation (LTP)[13]
In Vivo
Normal Adult Rats200 ppm in food (~10 mg/kg/day)2 weeksSignificantly increased BDNF levels in the hippocampus[13]
huAPP/PS1 Transgenic AD Mice200 ppm in food (~10 mg/kg/day)7 monthsRestored BDNF levels to beyond control levels[13]
Aged (20-month-old) huAPP/PS1 AD Mice200 ppm in food (~10 mg/kg/day)3 monthsEnhanced expression of BDNF and NGF[3][4]
Male ICR Mice9 mg/kg (gavage)3 daysSignificantly increased pCREB and BDNF expression in the hippocampus[12]

Experimental Protocols

The following protocols provide detailed methodologies for applying J147 and measuring its effects on BDNF expression in both in vitro and in vivo models.

Protocol 1: In Vitro Treatment of Neuronal Cells

This protocol describes the general procedure for treating cultured neuronal cells (e.g., HT22, SH-SY5Y, or primary neurons) with J147 to assess its effect on BDNF expression.

Workflow:

A 1. Cell Seeding B 2. Cell Culture (24h) A->B C 3. J147 Treatment (e.g., 100 nM - 1 µM) B->C D 4. Incubation (24-48h) C->D E 5. Harvest Cells/Supernatant for Analysis D->E

Caption: Workflow for in vitro J147 treatment and sample collection. (Max Width: 760px)

Materials:

  • Neuronal cell line (e.g., HT22) or primary neurons

  • Complete culture medium (e.g., DMEM with 10% FBS and Pen/Strep)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (6-well or 12-well)

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for attachment.

  • J147 Preparation: Prepare working solutions of J147 by diluting the stock solution in a complete culture medium. A typical final concentration range for in vitro experiments is 100 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the J147-treated wells.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of J147 or vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment period (typically 24 to 48 hours).

  • Harvesting:

    • For Protein Analysis (ELISA/Western Blot): Collect the cell supernatant (for secreted BDNF) and/or lyse the cells directly in the plate with an appropriate lysis buffer (e.g., RIPA buffer or acid-extraction buffer for BDNF).

    • For mRNA Analysis (RT-qPCR): Wash cells with cold PBS and then add TRIzol reagent or a similar lysis buffer for RNA extraction.

Protocol 2: Quantification of BDNF Protein by ELISA

This protocol outlines the steps for a sandwich ELISA to measure BDNF protein levels in cell culture supernatants or tissue homogenates.

Workflow:

A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B C 3. Add Samples & Standards B->C D 4. Add Detection Antibody C->D E 5. Add HRP-Conjugate D->E F 6. Add Substrate & Measure Signal E->F

Caption: General workflow for a sandwich ELISA protocol. (Max Width: 760px)

Materials:

  • ELISA plate (96-well)

  • BDNF capture and detection antibodies

  • Recombinant BDNF standard

  • Streptavidin-HRP or similar enzyme conjugate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-BDNF capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.[14]

  • Washing: Repeat the wash step.

  • Sample Incubation: Add standards (recombinant BDNF) and samples (diluted in blocking buffer) to the wells. Incubate for 2-3 hours at RT on a shaker.[14]

  • Washing: Repeat the wash step.

  • Detection Antibody: Add the biotinylated anti-BDNF detection antibody to each well and incubate for 1-2 hours at RT.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at RT in the dark.

  • Washing: Wash the plate 5-7 times with wash buffer.

  • Signal Development: Add TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).

  • Stop Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate BDNF concentration in samples by interpolating from the standard curve.

Protocol 3: Quantification of BDNF and Signaling Proteins by Western Blot

This protocol is for detecting mature BDNF (~14 kDa) and related signaling proteins (e.g., pCREB, Homer-1). An acid-extraction method is recommended for tissue samples to improve BDNF detection.[15]

Workflow:

A 1. Sample Lysis (Acid Extraction) B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE B->C D 4. Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Imaging & Analysis G->H

Caption: Workflow for Western Blot analysis of BDNF. (Max Width: 760px)

Materials:

  • Acid-Extraction Buffer: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjusted to pH 4.0 with acetic acid. Add protease inhibitors before use.[15]

  • Standard lysis buffer (RIPA) for other proteins

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels (a higher percentage, e.g., 15%, is better for the small BDNF protein)[16]

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BDNF, anti-pCREB, anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Preparation (Acid Extraction for BDNF): a. Homogenize frozen tissue in ~10 volumes of ice-cold acid-extraction buffer.[15] b. Sonicate the suspension in short bursts on ice. c. Incubate on ice for 30 minutes, then repeat sonication. d. Centrifuge at >10,000 x g for 30 minutes at 4°C.[15] e. Collect the clear supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at RT to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BDNF diluted 1:500 - 1:1000) overnight at 4°C with gentle agitation.[5][16]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.

  • Washing: Repeat the wash step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize BDNF band intensity to a loading control (e.g., β-actin or β-III-tubulin).

Protocol 4: Quantification of BDNF mRNA by RT-qPCR

This protocol details the measurement of Bdnf gene expression via reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Workflow:

A 1. Total RNA Extraction B 2. DNase Treatment & RNA QC A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR with SYBR Green C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: Workflow for RT-qPCR analysis of BDNF mRNA. (Max Width: 760px)

Materials:

  • TRIzol reagent or RNA extraction kit

  • DNase I

  • cDNA synthesis kit (e.g., SuperScript III)

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument (e.g., LightCycler)

  • Primers for total Bdnf and a housekeeping gene (e.g., Gapdh or Actin)

Primer Sequences (Example for Rat/Mouse):

  • Bdnf (Total):

    • Forward: 5'-GAAGGCTGCAGGGGCATAGACAAA-3'[17]

    • Reverse: 5'-TACACAGGAAGTGTCTATCCTTATG-3'[17]

  • Gapdh (Normalization):

    • Forward: 5'-GGTGAAGGTCGGTGTGAACGG-3'[17]

    • Reverse: 5'-CATGTAGTTGAGGTCAATGAAGGG-3'[17]

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues using TRIzol or a column-based kit according to the manufacturer's instructions.[18]

  • Genomic DNA Removal: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity: Assess RNA purity (A260/A280 ratio) and concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[18]

  • qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[19] c. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of Bdnf mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

References

Application Note: Quantitative Analysis of (E/Z)-J147 in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of the neurotrophic drug candidate J147 and its potential (Z)-isomer in brain tissue samples. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers in neuropharmacology and drug development. The method utilizes a protein precipitation extraction technique followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, which are critical for accurately determining drug concentrations in complex biological matrices like brain homogenates.

Introduction

J147 is a promising experimental drug candidate with demonstrated neuroprotective and cognitive-enhancing properties in preclinical models of Alzheimer's disease and aging.[1][2][3] It is a derivative of curcumin, designed for improved bioavailability and potency.[2] J147 exerts its therapeutic effects through multiple mechanisms, including the modulation of signaling pathways associated with neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as the AMP-activated protein kinase (AMPK) pathway.[1][4]

Given its therapeutic potential, a reliable method for quantifying J147 levels in the brain is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. Due to the potential for isomerization, it is also crucial to separate and quantify the (E) and (Z) isomers of J147 individually. This application note details a complete LC-MS/MS protocol for this purpose.

Experimental Protocols

Sample Preparation: Brain Tissue Homogenization and Extraction

A protein precipitation method is employed for the extraction of (E/Z)-J147 from brain tissue, a technique widely used for its simplicity and efficiency in removing proteins from biological samples.[5][6][7]

Materials:

  • Brain tissue samples (stored at -80°C)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled J147 or a structural analog)

  • Acetonitrile (ACN), LC-MS grade

  • Deionized water

  • Homogenizer

  • Centrifuge

Protocol:

  • Accurately weigh approximately 100 mg of frozen brain tissue.

  • Add 400 µL of ice-cold deionized water to the tissue.

  • Homogenize the tissue sample on ice until a uniform consistency is achieved.

  • Spike 100 µL of the brain homogenate with 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation of this compound isomers is achieved using a C18 reversed-phase column with a gradient elution.[8] Detection is performed by a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific MRM transitions.

Instrumentation:

  • HPLC system (e.g., Agilent 1290 Infinity II or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |

MS Parameters:

Parameter Value
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Temperature 550 °C
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 55 psi

| Ion Source Gas 2 | 60 psi |

MRM Transitions (Proposed):

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
(E)-J147 351.1 147.1 100 25
(Z)-J147 351.1 147.1 100 25

| Internal Standard | Analyte-specific | Analyte-specific | 100 | Analyte-specific |

Note: The proposed product ion at m/z 147.1 corresponds to the 2,4-dimethylaniline fragment following cleavage of the N-N bond.

Data Presentation

The following tables summarize hypothetical quantitative data for (E)-J147 concentrations in mouse brain tissue following a single oral administration of 10 mg/kg. This data is for illustrative purposes to demonstrate the application of the method.

Table 1: Calibration Curve for (E)-J147 in Brain Homogenate

Concentration (ng/mL)Peak Area Ratio ((E)-J147/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.189100.5
5005.95199.1
100011.98298.3

Table 2: Hypothetical Concentration of (E)-J147 in Mouse Brain Tissue Over Time

Time (hours)Mean Concentration (ng/g) (n=3)Standard Deviation
0.5125.615.2
1.0258.928.4
2.0189.321.7
4.095.111.8
8.032.74.9
24.05.21.1

Note: A study has reported a half-life of 2.5 hours for J147 in the brain of mice, which is consistent with the trend in this hypothetical data.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis brain_tissue Brain Tissue Collection homogenization Homogenization in Water brain_tissue->homogenization spiking Spiking with Internal Standard homogenization->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (MRM) hplc->ms quantification Quantification using Calibration Curve ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for LC-MS/MS quantification of J147 in brain tissue.

j147_signaling_pathway cluster_neurotrophic Neurotrophic Effects cluster_metabolic Metabolic Regulation J147 J147 BDNF BDNF Expression J147->BDNF NGF NGF Expression J147->NGF AMPK AMPK Activation J147->AMPK Synaptic_Plasticity Synaptic Plasticity & Memory BDNF->Synaptic_Plasticity NGF->Synaptic_Plasticity Neuroprotection Neuroprotection AMPK->Neuroprotection

Caption: Simplified signaling pathways modulated by J147.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in brain tissue samples. The protocol is designed to be easily implemented in a research laboratory setting and can be adapted for various preclinical studies aimed at understanding the neuropharmacology of J147. This method will be a valuable tool for advancing the development of this promising therapeutic candidate for neurodegenerative diseases.

References

Dissolving (E/Z)-J147 in DMSO for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization of (E/Z)-J147 in dimethyl sulfoxide (DMSO) for various experimental applications. J147 is a promising neurotrophic compound with potential applications in neurodegenerative disease research. Proper preparation of J147 solutions is critical for obtaining accurate and reproducible experimental results.

Data Presentation: Quantitative Solubility and Concentration Data

The following table summarizes the key quantitative data for dissolving and using J147 in experimental settings.

ParameterValueUnitSource(s)
Solubility in DMSO ≥16.65mg/mLN/A
35.03mg/mL
70 (Anhydrous DMSO Recommended)mg/mL[1]
Molar Concentration (at 35.03 mg/mL) 100mM
Molar Concentration (at 70 mg/mL) ~200mM[1]
Typical Stock Solution Concentration 10 - 100mMInferred from solubility data
Typical Working Concentration Range 25 - 300,000nM[2][3]
Commonly Used Working Concentration 100 - 1,000nM[4][5]
Final DMSO Concentration in Culture ≤0.5% (ideally ≤0.1%)v/v[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of J147 in DMSO

This protocol describes the preparation of a 10 mM stock solution of J147 in DMSO. This concentration is a convenient starting point for serial dilutions to achieve desired working concentrations for cell culture experiments.

Materials:

  • This compound powder (Molecular Weight: 350.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially if the stock solution will be used for cell culture.

  • Weighing J147: Accurately weigh out 3.5 mg of J147 powder and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the J147 powder.

  • Dissolution:

    • Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to use the solution within a reasonable timeframe. Studies suggest that many compounds in DMSO are stable for at least 15 weeks at 40°C, and repeated freeze-thaw cycles do not cause significant compound loss.[6]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the 10 mM J147 stock solution to a final working concentration of 1 µM in cell culture medium.

Materials:

  • 10 mM J147 in DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution.

    • Pipette 2 µL of the 10 mM J147 stock solution into 198 µL of sterile cell culture medium in a microcentrifuge tube.

    • This results in a 100 µM intermediate solution. Mix well by gentle pipetting or vortexing.

  • Final Dilution:

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in a sterile tube to achieve a final volume of 1 mL.

    • This will give a final J147 concentration of 1 µM. The final DMSO concentration in the medium will be 0.01%, which is well below the cytotoxic level for most cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5%.[7]

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentration of J147.

  • Control Group: Remember to include a vehicle control in your experiment by adding the same final concentration of DMSO (without J147) to the cell culture medium of a separate set of cells.

Mandatory Visualizations

J147 Signaling Pathways

J147 is known to modulate several key signaling pathways involved in neuroprotection and cellular metabolism.

J147_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytosol ATP_Synthase ATP Synthase AMPK AMPK ATP_Synthase->AMPK Activates J147 J147 J147->ATP_Synthase Inhibits BDNF_NGF BDNF / NGF Expression J147->BDNF_NGF Increases ACC1 ACC1 AMPK->ACC1 Inhibits

Caption: J147 inhibits mitochondrial ATP synthase, leading to the activation of AMPK and subsequent inhibition of ACC1. It also increases the expression of neurotrophic factors BDNF and NGF.[4][5]

Experimental Workflow for J147 Solution Preparation

The following diagram illustrates the logical flow for preparing J147 solutions for experimental use.

J147_Workflow start Start: J147 Powder weigh Weigh J147 Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate to Dissolve dissolve->vortex stock 10 mM Stock Solution vortex->stock store Aliquot and Store at -20°C / -80°C stock->store dilute_intermediate Intermediate Dilution in Culture Medium (e.g., 100 µM) stock->dilute_intermediate dilute_final Final Dilution in Culture Medium (e.g., 1 µM) dilute_intermediate->dilute_final apply Apply to Cell Culture dilute_final->apply end Experiment apply->end

Caption: Workflow for preparing J147 stock and working solutions for cell culture experiments.

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of (E/Z)-J147

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E/Z)-J147 is a synthetic derivative of curcumin, developed as a potent neurotrophic and neuroprotective agent with therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. A critical determinant of its efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). These application notes provide a comprehensive overview and detailed protocols for assessing the BBB penetration of this compound using a multi-tiered approach, encompassing in silico, in vitro, and in vivo methodologies.

In Silico Prediction of BBB Penetration

In silico models offer a rapid and cost-effective initial screening to predict the likelihood of a compound crossing the BBB based on its physicochemical properties. These models are typically based on quantitative structure-activity relationships (QSAR).

Key Physicochemical Properties for BBB Penetration:

  • Molecular Weight: Generally, compounds with a molecular weight of less than 500 Da are more likely to cross the BBB.

  • Lipophilicity (LogP): An optimal LogP value, typically between 1 and 3, is favorable for BBB penetration.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB permeability.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is preferred.

Application to this compound: Based on available data, J147 exhibits physicochemical properties that are favorable for BBB penetration.

Table 1: Physicochemical Properties of J147
PropertyValueImplication for BBB Penetration
Molecular Weight351.37 g/mol Favorable (< 500 Da)
LogP~4.5Moderate to High Lipophilicity
Polar Surface Area~58 ŲFavorable
Hydrogen Bond Donors1Favorable
Hydrogen Bond Acceptors3Favorable

In Vitro Assessment of BBB Penetration

In vitro models provide a more direct measure of a compound's ability to cross a biological barrier. The most common models for assessing BBB penetration are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell models.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free model that assesses the passive diffusion of a compound across an artificial lipid membrane mimicking the BBB.

  • Preparation of the Donor Plate:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should typically be ≤1%.

    • Add the this compound solution to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) that mimics the composition of the BBB.

    • After the solvent has evaporated, add buffer to the wells of the acceptor plate.

  • Assay Procedure:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates.

  • Quantification and Data Analysis:

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

      • V_D = Volume of the donor well

      • V_A = Volume of the acceptor well

      • A = Area of the filter

      • t = Incubation time

      • C_A(t) = Concentration in the acceptor well at time t

      • C_equilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that can model the intestinal barrier and, to some extent, the BBB. This assay can assess both passive and active transport.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Quantification and Data Analysis:

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

MDCK-MDR1 Assay

The MDCK cell line transfected with the human MDR1 gene (encoding for P-glycoprotein, a major efflux transporter at the BBB) is a valuable tool to specifically investigate if a compound is a substrate for P-gp.

The protocol is similar to the Caco-2 permeability assay, using MDCK-MDR1 cells cultured on Transwell® inserts. The key endpoint is the efflux ratio, which indicates the extent of P-gp-mediated transport.

Table 2: In Vitro Permeability Classification
Permeability ClassificationPAMPA-BBB Papp (x 10⁻⁶ cm/s)Caco-2 Papp (x 10⁻⁶ cm/s)
High> 6.0> 10
Medium2.0 - 6.01 - 10
Low< 2.0< 1

Note: The exact values for classification can vary between laboratories.

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are the gold standard for confirming BBB penetration and determining the pharmacokinetic profile of a compound in the CNS.

In Situ Brain Perfusion

This technique allows for the precise measurement of the rate of drug transport into the brain, independent of peripheral pharmacokinetics.

  • Surgical Preparation:

    • Anesthetize the mouse.

    • Expose the common carotid artery and ligate its branches.

    • Insert a cannula into the common carotid artery for perfusion.

  • Perfusion:

    • Perfuse the brain with a known concentration of this compound in a suitable vehicle (e.g., Ringer's solution) at a constant flow rate for a short duration (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • At the end of the perfusion, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and extract this compound.

    • Quantify the concentration of this compound in the brain homogenate and the perfusate using LC-MS/MS.

    • Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.

Brain Microdialysis

Microdialysis allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid of a freely moving animal, providing a dynamic measure of BBB penetration.

  • Probe Implantation:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or striatum).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

    • Administer this compound systemically (e.g., via oral gavage or intravenous injection).

    • Collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

Table 3: Pharmacokinetic Parameters of J147 in Mice
ParameterValueMethod of AdministrationReference
Half-life (Plasma)1.5 hours20 mg/kg, Per Oral (PO)[1][2]
Half-life (Brain)2.5 hours20 mg/kg, Per Oral (PO)[1][2]
Oral Bioavailability28%20 mg/kg, Per Oral (PO)[1][2]
Brain-to-Blood Ratio~0.5 (at 2 hours post-dose)20 mg/kg, Per Oral (PO)[1]
Brain Concentration~600 nM (at 2 hours post-dose)20 mg/kg, Per Oral (PO)[1]

Analytical Methodology: LC-MS/MS Quantification of this compound

Accurate quantification of this compound in biological matrices is crucial for all in vitro and in vivo assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Protocol Outline: LC-MS/MS Analysis
  • Sample Preparation:

    • Plasma/Dialysate: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) followed by centrifugation.

    • Brain Tissue: Homogenization in a suitable buffer, followed by protein precipitation or liquid-liquid extraction.

    • Incorporate an appropriate internal standard.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations in the same biological matrix.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for BBB Penetration Assessment

G cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_silico QSAR Modeling (Physicochemical Properties) pampa PAMPA-BBB (Passive Permeability) in_silico->pampa Initial Screening caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 mdck MDCK-MDR1 Assay (P-gp Substrate Identification) caco2->mdck perfusion In Situ Brain Perfusion (Brain Uptake Rate) mdck->perfusion Candidate for In Vivo microdialysis Microdialysis (Unbound Brain Concentration) perfusion->microdialysis

Caption: Tiered approach for assessing BBB penetration.

NGF and BDNF Signaling Pathway

J147 has been shown to induce the expression of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[1].

G J147 J147 NGF NGF J147->NGF induces BDNF BDNF J147->BDNF induces TrkA TrkA Receptor NGF->TrkA TrkB TrkB Receptor BDNF->TrkB PI3K PI3K/Akt Pathway TrkA->PI3K MAPK MAPK/ERK Pathway TrkA->MAPK TrkB->PI3K TrkB->MAPK Survival Neuronal Survival & Neuroprotection PI3K->Survival MAPK->Survival

Caption: J147-induced neurotrophic signaling.

Conclusion

The assessment of BBB penetration is a critical step in the development of CNS drug candidates like this compound. A combination of in silico, in vitro, and in vivo methods provides a comprehensive understanding of a compound's ability to reach its target in the brain. The protocols and data presented in these application notes offer a framework for the systematic evaluation of this compound and other novel neurotherapeutic agents. The favorable physicochemical properties and demonstrated brain penetration in preclinical models support the continued investigation of J147 for the treatment of neurodegenerative diseases.

References

Troubleshooting & Optimization

Troubleshooting unexpected cytotoxicity of (E/Z)-J147 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with (E/Z)-J147 in vitro. All information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for J147?

A1: J147 is a derivative of curcumin and is known for its neuroprotective and anti-aging properties.[1] Its primary molecular target is the mitochondrial α-F1-ATP synthase (ATP5A).[1][2] By binding to an allosteric site on ATP synthase, J147 induces a conformational change that leads to a slight inhibition of its activity (~20%).[3][4] This partial inhibition results in a transient increase in intracellular calcium levels, which in turn activates the Calcium/calmodulin-dependent protein kinase kinase β (CAMKK2). CAMKK2 then activates the AMP-activated protein kinase (AMPK)/mTOR signaling pathway, a key regulator of cellular energy homeostasis and longevity.[2][4][5] Activation of this pathway is associated with increased levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are crucial for neuronal survival, plasticity, and memory.[6]

Q2: What are the generally accepted effective and cytotoxic concentrations of J147 in vitro?

A2: J147 exhibits a broad therapeutic window, with neuroprotective effects observed at nanomolar concentrations and cytotoxicity typically occurring at much higher micromolar concentrations. It is important to note that the exact effective and cytotoxic concentrations can be cell-line dependent.

ParameterConcentration RangeCell Line ExamplesReference
Neuroprotective EC50 25 nM - 200 nMPrimary cortical neurons, HT22[5]
Cytotoxic TC50 >200 µMRat hepatoma (H4IIE)[5]
Estimated CTox Value 90 µMRat hepatoma (H4IIE)[5]

Q3: How should I prepare and store J147 for in vitro experiments?

A3: J147 is a hydrophobic compound and requires careful preparation and storage to ensure its stability and activity.

  • Solvent: J147 is typically dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Stock Concentration: A high-concentration stock solution (e.g., 10-20 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: The working solution should be prepared by diluting the stock solution in the desired cell culture medium immediately before use. It is crucial to ensure that the final DMSO concentration in the culture medium is low (ideally ≤ 0.5%) and that a vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Q4: Is J147 stable in cell culture medium?

A4: J147 is reported to be metabolically unstable, with only 12% of the parent compound remaining after a 30-minute incubation with rat liver microsomes.[5] However, a detailed analysis of its metabolites in the presence of mouse and human microsomes revealed that the core hydrazone structure remains intact, and the resulting oxidation products are not toxic and may even possess neuroprotective activity.[5] Despite this metabolic instability, its potent biological effects are well-documented in numerous studies. For long-term experiments, it may be advisable to refresh the medium containing J147 periodically.

Troubleshooting Guide: Unexpected Cytotoxicity

Q5: My cells are dying at concentrations of J147 that are reported to be neuroprotective. What could be the cause?

A5: Unexpected cytotoxicity at low concentrations of J147 can stem from several factors. Here is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Compound Handling and Preparation

  • Issue: Incorrect solvent or poor dissolution can lead to precipitation of J147 in the culture medium, causing localized high concentrations and cell death.

  • Solution:

    • Always dissolve J147 in 100% DMSO to make a stock solution.

    • When preparing the working solution, add the culture medium to the DMSO stock dropwise while gently vortexing to prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Step 2: Assess Potential Assay Interference

  • Issue: J147, as a curcumin derivative with antioxidant properties, may directly interact with reagents in certain cytotoxicity assays, leading to inaccurate results.[7][8][9]

  • MTT Assay: Compounds with reducing potential can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability (masking cytotoxicity) or, in some cases, causing artifacts that can be misinterpreted as cytotoxicity.[7][8][9]

  • LDH Assay: While less common, some compounds can inhibit LDH enzyme activity, leading to an underestimation of cytotoxicity.[10]

  • Solution:

    • Run a cell-free control by adding J147 to the culture medium without cells and performing the cytotoxicity assay to check for direct interaction with the assay reagents.

    • Consider using an alternative cytotoxicity assay that is less prone to interference, such as the Trypan Blue exclusion assay, a crystal violet staining assay, or a live/dead cell imaging-based assay.

Step 3: Evaluate Cell Line Sensitivity

  • Issue: Different cell lines can have varying sensitivities to J147. Non-neuronal or rapidly dividing cells may respond differently than the neuronal cell lines in which J147's neuroprotective effects are well-characterized.

  • Solution:

    • Perform a dose-response curve for your specific cell line to determine its IC50 for J147.

    • Compare your results with published data for similar cell types, if available.

Step 4: Consider General Cell Culture Issues

  • Issue: Underlying problems with cell culture conditions can be exacerbated by the addition of any experimental compound.

  • Solution:

    • Check for Contamination: Regularly test for mycoplasma and other microbial contaminants.

    • Verify Media and Reagents: Ensure that the cell culture medium, serum, and other supplements are not expired and are of high quality.

    • Maintain Optimal Culture Conditions: Monitor and maintain proper temperature, CO2 levels, and humidity in the incubator.

Experimental Protocols

Protocol 1: Assessment of J147 Cytotoxicity using Trypan Blue Exclusion Assay

  • Cell Seeding: Plate cells in a 24-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • J147 Treatment: Prepare serial dilutions of J147 in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the cells with J147 for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add trypsin and incubate until the cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Staining and Counting:

    • Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Cell-Free MTT Assay Interference Test

  • Reagent Preparation: Prepare a working solution of J147 in cell culture medium at the highest concentration used in your experiments. Also, prepare a vehicle control (medium with DMSO).

  • Assay Setup: In a 96-well plate, add the J147 working solution and the vehicle control to several wells without cells.

  • MTT Addition: Add MTT reagent to the wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the standard duration of your MTT assay (e.g., 2-4 hours).

  • Solubilization: Add the solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Analysis: Compare the absorbance values of the J147-containing wells to the vehicle control. A significant increase in absorbance in the J147 wells indicates direct reduction of MTT by the compound.

Visualizations

Signaling Pathways

J147_Mechanism_of_Action J147 J147 ATP_Synthase Mitochondrial ATP Synthase (ATP5A) J147->ATP_Synthase Binds & Partially Inhibits CaMKK2 CAMKK2 ATP_Synthase->CaMKK2 ↑ Intracellular Ca²⁺ AMPK AMPK CaMKK2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits BDNF_NGF BDNF & NGF Expression AMPK->BDNF_NGF Activates Neuroprotection Neuroprotection & Neuronal Survival BDNF_NGF->Neuroprotection

Caption: J147's primary signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Step1 Step 1: Verify Compound Handling & Preparation Start->Step1 Step2 Step 2: Assess Potential Assay Interference Step1->Step2 If no issues found Step3 Step 3: Evaluate Cell Line Sensitivity Step2->Step3 If no issues found Step4 Step 4: Check General Cell Culture Conditions Step3->Step4 If no issues found Solution Identify & Resolve Issue Step4->Solution

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of (E/Z)-J147

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the experimental Alzheimer's disease drug candidate, (E/Z)-J147.

Troubleshooting Guides

Issue: Low Oral Bioavailability of this compound

The reported oral bioavailability of J147 in mice is approximately 28%.[1][2] This may be attributed to its poor aqueous solubility and significant first-pass metabolism. The following sections provide strategies to potentially enhance its oral absorption.

FAQs: Strategies to Improve Oral Bioavailability

Q1: What are the primary formulation strategies to consider for improving the oral bioavailability of J147?

A1: For a poorly water-soluble compound like J147, several formulation strategies can be employed to enhance its oral bioavailability. These primarily include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.[3][4][5][6]

  • Nanotechnology-Based Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution.[7][8][9][10][11]

  • Solid Dispersions: Dispersing J147 in a hydrophilic carrier can enhance its dissolution rate.[12][13][14][15]

Q2: How can a Self-Emulsifying Drug Delivery System (SEDDS) improve J147 bioavailability?

A2: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][4][5][6] This microemulsion increases the solubilization of the drug and presents it in a dissolved state with a large interfacial area for absorption.

Troubleshooting a SEDDS formulation for J147 might involve:

  • Poor Emulsification: Adjust the ratio of oil, surfactant, and co-surfactant. The selection of these excipients is critical.[16][17][18]

  • Drug Precipitation upon Dilution: Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC), into the formulation.

  • Low Drug Loading: Screen various oils and surfactants for their ability to solubilize J147.

Q3: What nanotechnology approaches can be applied to J147?

A3: Nanoparticle engineering is a promising approach for enhancing the dissolution rate and subsequent absorption of poorly soluble drugs. For J147, a key technique to consider is:

  • Wet Milling: This top-down approach involves the mechanical attrition of coarse drug particles in a liquid dispersion medium containing stabilizers to produce nanoparticles.[7][8][9][10][11]

Troubleshooting nanoparticle formulation might involve:

  • Particle Agglomeration: Optimize the concentration and type of stabilizer (e.g., surfactants, polymers).

  • Broad Particle Size Distribution: Adjust milling parameters such as milling speed, time, and the size of milling beads.

Q4: Can chemical modification of J147 improve its bioavailability?

A4: Yes, a prodrug approach or structural modification can be a viable strategy. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[14][19] This can be designed to improve solubility, permeability, or bypass first-pass metabolism.

Quantitative Data Presentation

Since specific studies comparing different formulations of J147 to improve its bioavailability are not available in the provided search results, the following table is a template illustrating how to present such data once generated.

Formulation StrategyDrug Loading (%)Particle Size (nm)In Vitro Dissolution (%, at 30 min)In Vivo Bioavailability (F%) in Mice
Unformulated J147 N/A>1000<10~28%
J147-SEDDS e.g., 5-10e.g., 20-100e.g., >80Hypothetical target: >50%
J147 Nanoparticles e.g., 20-30e.g., 100-300e.g., >70Hypothetical target: >45%
J147 Solid Dispersion e.g., 10-25N/Ae.g., >75Hypothetical target: >50%

Experimental Protocols

Protocol 1: Preparation of a J147 Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of J147 in various oils (e.g., Capmul MCM, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).

    • Select excipients that show the highest solubility for J147.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe for the formation of a clear, isotropic microemulsion to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the desired amount of J147 in this mixture with gentle stirring until a clear solution is obtained.

Protocol 2: Preparation of J147 Nanoparticles by Wet Milling
  • Preparation of the Suspension:

    • Disperse J147 powder in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like sodium lauryl sulfate).

  • Milling Process:

    • Introduce the suspension and milling media (e.g., zirconia beads) into the milling chamber of a planetary ball mill.

    • Mill at a specified speed for a defined period.

  • Characterization:

    • Measure the particle size and size distribution using dynamic light scattering.

    • Assess the morphology of the nanoparticles using scanning electron microscopy.

Protocol 3: In Vitro Permeability Assessment using Caco-2 Cells
  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a monolayer.[22]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[22]

  • Permeability Assay:

    • Add the J147 formulation to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for A-to-B transport.

    • To assess active efflux, add the formulation to the basolateral side and measure its appearance on the apical side (B-to-A transport).[23][24][25]

Protocol 4: In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing:

    • Administer the J147 formulation orally (e.g., by gavage) to a group of mice at a specific dose.[26][27][28]

    • For determination of absolute bioavailability, administer J147 intravenously to a parallel group.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[27]

  • Sample Analysis:

    • Analyze the plasma concentrations of J147 using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Signaling Pathways and Experimental Workflows

J147 Signaling Pathway

J147 is known to exert its neuroprotective effects through multiple pathways. A primary mechanism involves the inhibition of mitochondrial ATP synthase, which leads to the activation of the AMPK/mTOR pathway.[3][29][30][31][32] Additionally, J147 has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[1][33][34]

J147_Signaling J147 J147 ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase inhibits BDNF_NGF BDNF & NGF Signaling J147->BDNF_NGF increases AMPK AMPK ATP_Synthase->AMPK activates mTOR mTOR AMPK->mTOR inhibits Neuroprotection Neuroprotection & Cognitive Enhancement mTOR->Neuroprotection promotes BDNF_NGF->Neuroprotection promotes

Caption: J147's primary signaling pathways.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for assessing and improving the oral bioavailability of a compound like J147.

Bioavailability_Workflow Start Start: Low J147 Bioavailability Formulation Formulation Development (SEDDS, Nanoparticles, etc.) Start->Formulation InVitro In Vitro Characterization (Solubility, Dissolution) Formulation->InVitro Permeability Caco-2 Permeability Assay InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Animal Model) Permeability->InVivo Analysis Data Analysis (Calculate F%) InVivo->Analysis Decision Bioavailability Improved? Analysis->Decision End End: Optimized Formulation Decision->End Yes Refine Refine Formulation Decision->Refine No Refine->Formulation

Caption: Workflow for enhancing oral bioavailability.

References

Refining experimental design for J147's effects on neurogenesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments investigating the effects of J147 on neurogenesis.

Frequently Asked Questions (FAQs)

1. What is J147 and what is its primary mechanism of action?

J147 is an experimental drug derived from curcumin, developed as a potential therapeutic for Alzheimer's disease and other neurodegenerative conditions.[1][2] Its primary mechanism of action involves targeting the major risk factor for Alzheimer's—old age.[3] It exerts its neuroprotective effects through multiple pathways, notably by partially inhibiting mitochondrial ATP synthase.[4][5] This leads to the activation of the CAMKK2/AMPK/mTOR signaling pathway, which is involved in cellular energy homeostasis and longevity.[4][6]

2. How does J147 promote neurogenesis?

J147 has been shown to stimulate the proliferation of neural precursor cells and increase the number of immature neurons in the brain.[7] This pro-neurogenic effect is linked to its ability to increase the levels of crucial neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[8][9] These factors are essential for neuronal survival, growth, and differentiation.[4]

3. What is the recommended in vivo dosage of J147 for neurogenesis studies in mice?

In published studies, J147 is often administered in the food at a concentration of 200 ppm, which translates to an estimated daily intake of 10 mg/kg.[4] This regimen has been shown to be effective in rescuing cognitive deficits and promoting neurogenesis in aged Alzheimer's disease mouse models.[8][9]

4. What is the solubility and stability of J147 for in vitro experiments?

J147 is soluble in DMSO and ethanol up to 100 mM.[3] For cell culture experiments, it is crucial to prepare fresh stock solutions and dilute them to the final working concentration in the culture medium. While soluble in culture medium up to 300 µM, it is metabolically unstable in the presence of rat microsomes, with only 12% of the parent compound remaining after 30 minutes.[5]

5. What are the expected downstream effects of J147 treatment on signaling pathways?

Treatment with J147 is expected to lead to an increase in the phosphorylation of AMPK.[10] Concurrently, it should elevate the expression of BDNF and its downstream targets, such as Homer-1 and Egr-3.[4]

Troubleshooting Guides

In Vitro Experiments
IssuePossible Cause(s)Suggested Solution(s)
Low cell viability after J147 treatment - J147 concentration is too high.- Solvent (DMSO/ethanol) concentration is toxic to cells.- J147 has degraded.- Perform a dose-response curve to determine the optimal non-toxic concentration. The EC50 for neuroprotection is in the range of 25-200 nM.[3][6]- Ensure the final solvent concentration is below 0.1%.- Prepare fresh J147 stock solutions for each experiment.
No significant increase in neuronal markers (e.g., DCX, NeuN) - J147 concentration is too low.- Insufficient incubation time.- Low neurogenic potential of the cell line.- Increase the concentration of J147. A common in vitro concentration is around 100 nM.- Extend the incubation period to allow for differentiation (e.g., 3-7 days).- Use a well-characterized neural stem cell line or primary neuronal cultures.
Inconsistent results between experiments - Variability in J147 stock solution.- Inconsistent cell passage number or density.- Variations in incubation times.- Aliquot and store J147 stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.- Maintain consistent cell culture practices.- Ensure precise timing for all experimental steps.
In Vivo Experiments
IssuePossible Cause(s)Suggested Solution(s)
No significant increase in BrdU+ or DCX+ cells in the dentate gyrus - Insufficient J147 dosage or treatment duration.- Poor bioavailability of J147.- Age or strain of the animal model.- Ensure the 10 mg/kg/day dose is achieved. A minimum treatment duration of 3 months has been shown to be effective in aged mice.[8]- Confirm proper mixing of J147 in the food to ensure consistent intake.- Neurogenesis declines with age; consider using younger adult mice for initial studies. Different mouse strains can also have varying baseline neurogenesis rates.
High variability in behavioral test results (e.g., Morris water maze) - Inconsistent handling of animals.- Environmental stressors.- Improper execution of the behavioral protocol.- Handle all animals consistently and habituate them to the testing room.- Minimize noise and other stressors in the experimental environment.- Strictly follow a standardized protocol for the Morris water maze, including consistent water temperature and visual cues.[7][8][11]
Difficulty detecting changes in BDNF or p-AMPK levels - Inadequate tissue collection and processing.- Low antibody quality or incorrect dilution.- Technical issues with Western blotting.- Rapidly dissect and snap-freeze brain tissue to preserve protein integrity.- Use validated antibodies for BDNF and p-AMPK and optimize antibody concentrations.- Refer to comprehensive Western blot troubleshooting guides for issues like weak signal or high background.[12][13]

Quantitative Data Summary

Table 1: In Vitro Efficacy of J147

AssayCell TypeEC50Reference
Neuroprotection (Trophic factor withdrawal)Embryonic cortical neurons25 nM[6]
Neurotrophic ActivityHT22 cells25 nM[5]
Anti-amyloid toxicity-10 - 200 nM[6]

Table 2: In Vivo Effects of J147 on Neurogenesis and Cognition in Aged APPswe/PS1ΔE9 Mice

ParameterTreatment GroupResultReference
Cognitive Performance (Morris Water Maze) J147 (10 mg/kg/day for 3 months)Significant improvement in spatial memory[8]
BDNF Levels (Hippocampus) J147 (10 mg/kg/day for 3 months)Significant increase compared to control[8]
NGF Levels (Hippocampus) J147 (10 mg/kg/day for 3 months)Significant increase compared to control[8]
Soluble Aβ1-40 and Aβ1-42 (Hippocampus) J147 (10 mg/kg/day for 3 months)Significant reduction compared to control[4]

Experimental Protocols

BrdU Labeling for Cell Proliferation
  • BrdU Administration: Dissolve BrdU in sterile 0.9% NaCl. Administer to mice via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. For pulse-chase experiments, a single injection can be used. For cumulative labeling, injections can be repeated every 2 hours for a total of 4 injections.

  • Tissue Processing: 24 hours after the final BrdU injection, perfuse the animals with 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Cut 40 µm coronal sections through the hippocampus using a cryostat.

  • Immunohistochemistry:

    • Wash sections in Tris-buffered saline (TBS).

    • Denature DNA by incubating sections in 2N HCl for 30 minutes at 37°C.

    • Neutralize with 0.1 M borate buffer (pH 8.5) for 10 minutes.

    • Block with a solution containing 3% normal donkey serum and 0.3% Triton X-100 in TBS for 1 hour.

    • Incubate with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rat Alexa Fluor 488) for 2 hours at room temperature.

    • Mount sections on slides and coverslip with a mounting medium containing DAPI.

  • Quantification: Count BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus using a fluorescence microscope.

DCX Immunohistochemistry for Immature Neurons
  • Tissue Processing and Sectioning: Follow the same procedure as for BrdU labeling (steps 2 and 3).

  • Immunohistochemistry:

    • Wash sections in TBS.

    • Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.

    • Block with a solution containing 5% normal goat serum and 0.3% Triton X-100 in TBS for 1 hour.

    • Incubate with a primary antibody against DCX (e.g., goat anti-DCX) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594) for 2 hours at room temperature.

    • Mount sections on slides and coverslip with a mounting medium containing DAPI.

  • Quantification: Quantify the number and morphology of DCX-positive cells in the SGZ.

Signaling Pathways and Experimental Workflows

J147_Signaling_Pathway cluster_0 J147 Action cluster_1 CAMKK2/AMPK Pathway cluster_2 Neurotrophic Pathway J147 J147 ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase partial inhibition BDNF BDNF J147->BDNF induction NGF NGF J147->NGF induction CaMKK2 CaMKK2 ATP_Synthase->CaMKK2 activation AMPK AMPK CaMKK2->AMPK phosphorylation mTOR mTOR AMPK->mTOR inhibition Neurogenesis Neurogenesis mTOR->Neurogenesis regulation BDNF->Neurogenesis NGF->Neurogenesis Experimental_Workflow_Neurogenesis cluster_0 In Vivo Treatment cluster_1 Assessments cluster_2 Endpoints Animal_Model Aged AD Mouse Model (e.g., APPswe/PS1ΔE9) Treatment J147 in diet (200 ppm) for 3 months Animal_Model->Treatment Behavioral Behavioral Testing (Morris Water Maze) Treatment->Behavioral Histology Immunohistochemistry (BrdU, DCX) Treatment->Histology Biochemistry Western Blot (BDNF, p-AMPK) Treatment->Biochemistry Cognition Cognitive Function Behavioral->Cognition Neurogenesis_Rate Neurogenesis Rate Histology->Neurogenesis_Rate Signaling_Activation Signaling Pathway Activation Biochemistry->Signaling_Activation

References

Validation & Comparative

Replicating Memory Enhancement in Aged Mice: A Comparative Guide to (E/Z)-J147 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cognitive decline in aging, the experimental compound (E/Z)-J147 has shown promise in preclinical studies for its memory-enhancing effects. This guide provides a comprehensive comparison of J147 with notable alternatives—CAD-31, CMS121, and the widely-used Alzheimer's drug Donepezil—supported by available experimental data from studies in aged and Alzheimer's disease model mice.

Comparative Performance Analysis

To facilitate an objective assessment, the following tables summarize the quantitative data from key behavioral studies on these compounds. It is important to note that direct head-to-head comparative studies with identical experimental conditions for all compounds in aged mice are limited. The data presented here is compiled from various studies, and therefore, direct cross-compound comparison should be interpreted with caution.

Table 1: Morris Water Maze (MWM) - Escape Latency (in seconds) Lower values indicate better spatial learning and memory.

Treatment GroupMouse ModelAge at TreatmentTreatment DurationDay 1 Escape Latency (s)Final Day Escape Latency (s)% Improvement vs. Control
This compound Aged AD Mice (APP/swePS1ΔE9)20 months3 months~55 (AD Control)~25 (J147) vs. ~50 (AD Control)~50%
CAD-31 Aged AD Mice (APPswe/PS1ΔE9)10 months3 monthsNot specifiedSignificantly reduced vs. AD Control (to WT levels)Not specified
Donepezil Scopolamine-induced memory impairment (C57Bl/6J)Not specified2 weeksNot specifiedSuperior to scopolamine group, comparable to J147 for short-term memoryNot specified

Table 2: Novel Object Recognition (NOR) - Discrimination Index A higher discrimination index indicates better recognition memory.

Treatment GroupMouse ModelAge at TreatmentTreatment DurationDiscrimination Index% Improvement vs. Control
This compound Aged AD Mice (APP/swePS1ΔE9)20 months3 monthsData not available in direct comparisonNot applicable
CAD-31 Aged AD Mice (APPswe/PS1ΔE9)10 months3 monthsData not available in direct comparisonNot applicable
CMS121 Aged Healthy Mice9 months4 monthsImproved performance vs. untreated aged miceNot specified
Donepezil APP/PS1 Transgenic MiceNot specifiedChronicSignificantly improved vs. untreated APP/PS1 miceNot specified

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are attributed to their distinct molecular mechanisms. Understanding these pathways is crucial for targeted drug development and for designing experiments to probe their efficacy.

This compound Signaling Pathway

This compound is a derivative of curcumin and is known for its broad neuroprotective effects. Its primary mechanism involves binding to the mitochondrial ATP synthase, which in turn modulates cellular energy levels and activates downstream signaling cascades.[1][2] This leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] The activation of the AMPK/mTOR pathway is suggested to be a pro-longevity pathway.[2] Furthermore, J147 increases the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), both of which are crucial for neuronal survival, growth, and synaptic plasticity.[3][4]

J147_Signaling_Pathway J147 this compound ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase Binds to BDNF_NGF BDNF & NGF Levels J147->BDNF_NGF Increases AMPK AMPK ATP_Synthase->AMPK Activates mTOR mTOR AMPK->mTOR Regulates Neuroprotection Neuroprotection & Memory Enhancement AMPK->Neuroprotection mTOR->Neuroprotection BDNF_NGF->Neuroprotection

This compound Signaling Pathway

CAD-31 Signaling Pathway

CAD-31 is a derivative of J147 and shares its neuroprotective properties, but exhibits enhanced neurogenic activity.[5][6] While its precise signaling cascade is still under investigation, it is known to be a potent neurogenic agent, stimulating the proliferation of human neural precursor cells.[6] Like its parent compound, CAD-31's mechanism is centered on fatty acid metabolism and inflammation.[7] It is believed to act through pathways that promote neuronal survival and regeneration.

CAD31_Signaling_Pathway CAD31 CAD-31 Neural_Precursors Human Neural Precursor Cells CAD31->Neural_Precursors Stimulates Fatty_Acid_Metabolism Fatty Acid Metabolism CAD31->Fatty_Acid_Metabolism Modulates Inflammation Inflammation CAD31->Inflammation Reduces Neurogenesis Enhanced Neurogenesis Neural_Precursors->Neurogenesis Cognitive_Improvement Cognitive Improvement Neurogenesis->Cognitive_Improvement Fatty_Acid_Metabolism->Cognitive_Improvement Inflammation->Cognitive_Improvement CMS121_Signaling_Pathway CMS121 CMS121 FASN Fatty Acid Synthase (FASN) CMS121->FASN Inhibits Acetyl_CoA Acetyl-CoA Metabolism CMS121->Acetyl_CoA Regulates AMPK AMPK CMS121->AMPK Activates Lipid_Metabolism Lipid Metabolism FASN->Lipid_Metabolism Lipid_Peroxidation Lipid Peroxidation Lipid_Metabolism->Lipid_Peroxidation Neuroinflammation Neuroinflammation Lipid_Metabolism->Neuroinflammation Cognitive_Enhancement Cognitive Enhancement Lipid_Peroxidation->Cognitive_Enhancement Neuroinflammation->Cognitive_Enhancement Mitochondria Mitochondrial Homeostasis Acetyl_CoA->Mitochondria Mitochondria->Cognitive_Enhancement AMPK->Cognitive_Enhancement Donepezil_Signaling_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits MAPK_Ras MAPK & Ras Signaling Donepezil->MAPK_Ras Modulates Acetylcholine Acetylcholine Levels AChE->Acetylcholine Cholinergic_Transmission Cholinergic Neurotransmission Acetylcholine->Cholinergic_Transmission Cognitive_Function Improved Cognitive Function Cholinergic_Transmission->Cognitive_Function MAPK_Ras->Cognitive_Function MWM_Workflow cluster_setup Setup cluster_procedure Procedure Pool Circular pool (120-150 cm diameter) filled with opaque water Platform Submerged platform (10 cm diameter) 1 cm below water surface Cues Distal visual cues around the room Habituation Day 1: Habituation (Visible platform or free swim) Acquisition Days 2-5: Acquisition Trials (4 trials/day, 60s max) Habituation->Acquisition Probe Day 6: Probe Trial (Platform removed, 60s) Acquisition->Probe Data_Collection Record escape latency, path length, time in target quadrant Probe->Data_Collection NOR_Workflow cluster_setup Setup cluster_procedure Procedure Arena Open-field arena (e.g., 40x40 cm) Objects Two sets of identical objects (durable, non-toxic) Habituation Day 1: Habituation (Mouse explores empty arena for 5-10 min) Training Day 2 (Session 1): Training (Mouse explores two identical objects for 5-10 min) Habituation->Training Testing Day 2 (Session 2): Testing (After a delay, mouse explores one familiar and one novel object) Training->Testing Data_Collection Record time spent exploring each object Testing->Data_Collection

References

A Comparative Analysis of Neuroprotective Compounds (E/Z)-J147 and its Derivative CAD-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the experimental neuroprotective compound (E/Z)-J147 and its derivative, CAD-31. Both compounds, originating from curcumin, have shown significant promise in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. This document outlines their comparative efficacy, mechanisms of action, and the experimental methodologies used in their evaluation.

Quantitative Performance Comparison

This compound and CAD-31 exhibit broad neuroprotective activities across various in vitro models of age-associated neurotoxicity. While their profiles are similar, their potencies differ across various assays. The following table summarizes their half-maximal effective concentrations (EC50) in key neuroprotective assays.[1]

Assay TypeDescriptionThis compound EC50 (nM)CAD-31 EC50 (nM)
Trophic Factor WithdrawalMimics the loss of neurotrophic support in the aging brain, leading to neuronal death.3518
BDNF Receptor (TrkB) ActivationRescues HT22 cells from serum starvation, modeling the protective effects of Brain-Derived Neurotrophic Factor.7495
Oxytosis/FerroptosisProtects primary cortical neurons from glutamate-induced oxidative stress.620
In Vitro IschemiaPrevents neuronal cell death due to loss of energy metabolism.Not Reported47
Extracellular Aβ ToxicityBlocks toxicity induced by extracellular amyloid-beta in rat hippocampal neurons.1527
Intracellular Aβ ToxicityPrevents cell death in MC65 human neuron cells that conditionally express the C99 fragment of the amyloid precursor protein.~10~10

Mechanisms of Action

Both compounds exert their neuroprotective effects through the modulation of key signaling pathways related to cellular energy homeostasis and stress response. However, their primary molecular targets and downstream effects show some divergence.

This compound is known to directly bind to the mitochondrial α-F1 subunit of ATP synthase (ATP5A).[2] This partial inhibition of ATP synthase leads to a transient increase in intracellular calcium levels, which in turn activates the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). Activated CAMKK2 then phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. The activation of the CAMKK2-AMPK signaling pathway is a key mechanism behind J147's neuroprotective and anti-aging effects.[2][3][4]

CAD-31 , a derivative of J147, was developed for its enhanced neurogenic properties in human neural precursor cells.[1][5] While it shares the broad neuroprotective profile of J147, its mechanism is strongly linked to the modulation of fatty acid metabolism and inflammation, also through the activation of AMPK signaling.[1] In animal models of Alzheimer's disease, CAD-31 has been shown to shift the metabolic profile towards the production of ketone bodies, a potent energy source for the brain, particularly when glucose metabolism is impaired.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for the in vivo evaluation of these compounds.

J147_Mechanism J147 this compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) J147->ATP_Synthase partially inhibits CaMKK2 CAMKK2 ATP_Synthase->CaMKK2 ↑ Intracellular Ca²⁺ AMPK AMPK CaMKK2->AMPK activates Neuroprotection Neuroprotection & Anti-aging Effects AMPK->Neuroprotection

Figure 1: this compound Signaling Pathway.

CAD31_Mechanism CAD31 CAD-31 AMPK AMPK CAD31->AMPK activates FA_Metabolism Fatty Acid Metabolism AMPK->FA_Metabolism modulates Inflammation Neuroinflammation AMPK->Inflammation reduces Ketone_Bodies ↑ Ketone Bodies FA_Metabolism->Ketone_Bodies Neuroprotection Neuroprotection & Neurogenesis Inflammation->Neuroprotection Ketone_Bodies->Neuroprotection

Figure 2: CAD-31 Signaling Pathway.

InVivo_Workflow start AD Mouse Model (e.g., APPswe/PS1ΔE9) treatment Oral Administration of J147 or CAD-31 (e.g., 200 ppm in chow) start->treatment behavioral Behavioral Testing (e.g., Novel Object Recognition) treatment->behavioral tissue Tissue Collection (Brain, Plasma) behavioral->tissue biochemical Biochemical Analysis (Western Blot, ELISA) tissue->biochemical omics Omics Analysis (RNA-seq, Metabolomics) tissue->omics data_analysis Data Analysis and Interpretation biochemical->data_analysis omics->data_analysis

Figure 3: General In Vivo Experimental Workflow.

Experimental Protocols

Neuroprotective Assays
  • Trophic Factor Withdrawal Assay: Primary embryonic day 18 cortical cells are plated at a low density in serum-free medium. Under these conditions, cells typically die within 48 hours. The neuroprotective effect of the compounds is assessed by their ability to prevent cell death, with viability measured by assays such as the MTT assay.[1]

  • Oxytosis/Ferroptosis Assay: Primary cortical neurons are exposed to glutamate, which induces oxidative stress and subsequent cell death. The compounds are co-incubated with glutamate, and their ability to rescue neurons is quantified by measuring cell viability.[1]

  • In Vitro Ischemia: Neuronal cell cultures are subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions. The neuroprotective potential of the compounds is determined by their ability to prevent cell death following OGD.[1]

  • Aβ Toxicity Assays:

    • Extracellular: Rat hippocampal neurons are treated with soluble amyloid-beta (Aβ) oligomers. The efficacy of the compounds in preventing Aβ-induced neurotoxicity is measured.[1]

    • Intracellular: MC65 human neuroblastoma cells, which conditionally express the C99 fragment of APP, are used. Upon induction, these cells produce intracellular Aβ, leading to cell death. The protective effect of the compounds is evaluated by their ability to prevent this cell death.[1]

In Vivo Efficacy in Alzheimer's Disease Mouse Model
  • Animal Model: APPswe/PS1ΔE9 transgenic mice, which develop age-dependent amyloid plaque pathology and cognitive deficits, are commonly used.[1]

  • Treatment Paradigm: To model a therapeutic intervention, aged mice (e.g., 10 months old) with established pathology and cognitive impairments are fed a diet containing the test compound (e.g., 200 ppm in chow) for a specified duration (e.g., 3 months).[1]

  • Behavioral Testing (Novel Object Recognition): This test assesses learning and memory. Mice are habituated to an open field arena. During a familiarization phase, they are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.

  • Tissue Collection and Analysis: Following the treatment period, brain and plasma samples are collected for further analysis.

Biochemical and Omics Analyses
  • Western Blotting for AMPK Activation:

    • Protein Extraction: Brain tissue (e.g., hippocampus) is homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Subsequently, it is incubated with a corresponding secondary antibody.

    • Detection: The signal is detected using a chemiluminescence-based substrate and an imaging system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

  • RNA-Sequencing (RNA-seq) Analysis:

    • RNA Extraction and Library Preparation: Total RNA is extracted from brain tissue, and its quality is assessed. RNA-seq libraries are then prepared.

    • Sequencing: The libraries are sequenced on a high-throughput sequencing platform.

    • Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome, and gene expression is quantified. Differential gene expression analysis between treatment and control groups is performed using software packages such as DESeq2 or edgeR to identify genes and pathways modulated by the compound.[6][7]

  • Metabolomics Analysis:

    • Metabolite Extraction: Metabolites are extracted from brain and plasma samples using a solvent-based method (e.g., methanol/chloroform/water).

    • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Processing and Analysis: The raw data is processed to identify and quantify metabolites. Statistical analysis is performed to identify metabolites that are significantly altered between treatment and control groups. Pathway analysis can be performed using databases like KEGG to understand the metabolic pathways affected by the compound. Software such as MetaboAnalyst can be used for these analyses.[8][9][10][11][12]

Conclusion

Both this compound and its derivative CAD-31 are potent neuroprotective agents with significant potential for the treatment of neurodegenerative diseases. While J147's mechanism is well-characterized through its interaction with mitochondrial ATP synthase and subsequent activation of the CAMKK2-AMPK pathway, CAD-31 demonstrates a similar but distinct profile with enhanced neurogenic activity and a pronounced effect on fatty acid metabolism. The choice between these compounds for further development may depend on the specific therapeutic goals, whether prioritizing broad neuroprotection and anti-aging effects (J147) or enhanced neurogenesis and metabolic modulation (CAD-31). The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel neuroprotective compounds.

References

A Comparative Analysis of (E/Z)-J147 and Curcumin-Based Compounds in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (E/Z)-J147, a novel curcumin derivative, with other curcumin-based compounds. It is designed to offer an objective overview supported by experimental data to inform research and development in the field of neuroprotective therapeutics.

Executive Summary

This compound is a synthetic derivative of curcumin designed to overcome the limitations of its parent compound, primarily its poor bioavailability and metabolic instability.[1][2] Preclinical studies have demonstrated that J147 exhibits significantly enhanced neuroprotective properties, superior pharmacokinetic profiles, and distinct mechanisms of action compared to curcumin. This guide will delve into the quantitative data, experimental methodologies, and affected signaling pathways to provide a clear comparison between these compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the efficacy and pharmacokinetics of this compound and curcumin.

ParameterThis compoundCurcuminReference
Neuroprotection (EC50) 25 nM (rescue of embryonic cortical cell death)Largely inactive at similar concentrations[2]
Oral Bioavailability ~28% (in mice)<1% (in rats)[2]
Elimination Half-life (t1/2) ~2.5 hours (in mice)<5 minutes (in rats)[2]

Table 1: Comparative Efficacy and Pharmacokinetics of this compound and Curcumin. This table highlights the significant improvements of J147 over curcumin in terms of in vitro neuroprotective potency and in vivo bioavailability and stability.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and curcumin.

Western Blot Analysis for ERK Activation

This protocol is used to determine the phosphorylation status of Extracellular signal-regulated kinase (ERK), a key protein in cell signaling.

  • Cell Culture and Treatment: Human or murine neuronal cell lines (e.g., HT22) are cultured to 70-80% confluency. Cells are then treated with either this compound (typically 1-10 µM) or curcumin for specified time points (e.g., 15, 30, 60 minutes).

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK) (e.g., 1:1000 dilution). A separate membrane is incubated with an antibody for total ERK (t-ERK) as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4][5][6][7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Brain-Derived Neurotrophic Factor (BDNF)

This assay quantifies the levels of BDNF, a neurotrophin crucial for neuronal survival and growth.

  • Sample Collection: Brain tissue homogenates or serum samples are collected from animals treated with this compound, curcumin, or a vehicle control.

  • ELISA Procedure: A commercial BDNF ELISA kit is used according to the manufacturer's instructions. Briefly, 96-well plates are coated with a capture antibody specific for BDNF.

  • Incubation: Samples and standards are added to the wells and incubated for a specified time (typically 2 hours) at room temperature.

  • Detection: After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. The concentration of BDNF in the samples is determined by comparison to a standard curve.[8][9][10][11][12]

Morris Water Maze for Cognitive Assessment

This behavioral test is widely used to assess spatial learning and memory in rodent models of Alzheimer's disease.

  • Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase: Mice are subjected to several training trials per day for 4-5 consecutive days. In each trial, the mouse is placed in the water at different starting locations and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: 24 hours after the last training trial, the platform is removed from the pool, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.[13][14][15]

Signaling Pathways and Mechanisms of Action

This compound and curcumin exert their neuroprotective effects through distinct and overlapping signaling pathways.

This compound Signaling Pathways

The primary molecular target of J147 is the mitochondrial F1Fo-ATP synthase.[1][2][16][17][18] Inhibition of this enzyme leads to a cascade of downstream effects that are beneficial for neuronal health.

J147's binding to ATP synthase leads to a modest increase in intracellular calcium levels. This activates Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which in turn activates AMP-activated protein kinase (AMPK).[2][17][18] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and aging. This signaling cascade is a well-established longevity pathway.

G J147 this compound ATPsynthase ATP Synthase J147->ATPsynthase Inhibits Ca2 ↑ Intracellular Ca²⁺ ATPsynthase->Ca2 CAMKK2 CAMKK2 Ca2->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Neuroprotection Neuroprotection & Longevity mTOR->Neuroprotection

J147's primary mechanism of action.

J147 has also been shown to activate the Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[19] Activation of these pathways is associated with the promotion of cell survival and the inhibition of apoptosis.

G J147 this compound MEK MEK J147->MEK Activates p38 p38 MAPK J147->p38 Activates ERK ERK MEK->ERK Activates CellSurvival Cell Survival ERK->CellSurvival Apoptosis Apoptosis ERK->Apoptosis Inhibits p38->CellSurvival p38->Apoptosis Inhibits

J147's effect on MAPK signaling.
Curcumin Signaling Pathways

Curcumin's effects are more pleiotropic, impacting a wider range of signaling molecules involved in inflammation and cell survival.

Curcumin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[20][21][22][23] This pathway is often hyperactivated in disease states and promotes cell survival and proliferation. By inhibiting this pathway, curcumin can induce apoptosis in pathological cells. Downstream of Akt, curcumin can also influence the activity of Glycogen synthase kinase 3 beta (GSK-3β), a key enzyme in various cellular processes.

G Curcumin Curcumin PI3K PI3K Curcumin->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis GSK3b->Apoptosis

Curcumin's modulation of PI3K/Akt signaling.

Curcumin is a well-known inhibitor of the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[24][25][26][27][28][29] NF-κB is a key transcriptional regulator of inflammatory responses. Curcumin can inhibit the activation of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

G Curcumin Curcumin IKK IKK Curcumin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Curcumin's inhibition of the NF-κB pathway.

Curcumin has also been reported to modulate the Wnt/β-catenin signaling pathway.[19][24][30][31] Dysregulation of this pathway is implicated in various diseases. Curcumin can inhibit the accumulation of β-catenin in the nucleus, thereby downregulating the expression of its target genes involved in cell proliferation.

G Curcumin Curcumin Wnt Wnt Signaling Curcumin->Wnt Inhibits DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Wnt->DestructionComplex Inhibits bCatenin β-catenin DestructionComplex->bCatenin Promotes degradation Nucleus Nucleus bCatenin->Nucleus Translocation GeneTranscription Target Gene Transcription Nucleus->GeneTranscription

Curcumin's effect on Wnt/β-catenin signaling.

Conclusion

This compound represents a significant advancement over curcumin as a potential neurotherapeutic agent. Its enhanced bioavailability and stability allow for more consistent and effective target engagement in the central nervous system. While curcumin exhibits broad anti-inflammatory and antioxidant activities through multiple signaling pathways, J147's more targeted mechanism of action, focusing on the mitochondrial ATP synthase and downstream longevity pathways, presents a novel and promising approach for the treatment of age-related neurodegenerative diseases. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of J147 in humans.

References

Independent Verification of J147's Impact on Soluble Amyloid-Beta Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental drug J147 and other therapeutic alternatives concerning their impact on soluble amyloid-beta (Aβ) levels, a key pathological marker in Alzheimer's disease. The information presented is collated from preclinical and clinical studies to aid researchers in evaluating and comparing the performance of these compounds.

Quantitative Data Summary

The following table summarizes the quantitative effects of J147 and alternative compounds on soluble amyloid-beta levels. It is crucial to note that direct comparisons are challenging due to variations in experimental models (animal vs. human), methodologies, and the specific Aβ species measured.

CompoundModel SystemDosageTreatment DurationEffect on Soluble Aβ40Effect on Soluble Aβ42Reference(s)
J147 Aged huAPP/PS1 MiceNot specified3 monthsSignificant reductionSignificant reduction[1]
Donepezil Tg2576 Mice4 mg/kg/day6 monthsSignificant reductionSignificant reduction[2][3]
Resveratrol SAMP8 MiceNot specifiedLong-termDecreased accumulationDecreased accumulation[4]
Curcumin Aged Tg2576 MiceLow doseNot specifiedReduced amyloid levelsReduced amyloid levels[2][5]
Lecanemab Early Alzheimer's Patients (Human)10 mg/kg biweekly18 monthsIncrease in plasma Aβ42/40 ratioIncrease in plasma Aβ42/40 ratio[4][5]
Donanemab Early Alzheimer's Patients (Human)700/1400 mg monthly76 weeksNo significant change in plasma Aβ42/40 ratioNo significant change in plasma Aβ42/40 ratio[6][7][8][9]

Note on Data Interpretation: The data for J147, Donepezil, Resveratrol, and Curcumin are from preclinical studies in mouse models of Alzheimer's disease and reflect changes in soluble Aβ in brain tissue. The data for Lecanemab and Donanemab are from human clinical trials and primarily report changes in plasma or cerebrospinal fluid (CSF) biomarkers, which may not directly correlate with brain soluble Aβ levels. An increase in the plasma Aβ42/40 ratio with Lecanemab is interpreted as a positive sign of amyloid clearance from the brain.

Experimental Protocols

The quantification of soluble amyloid-beta is a critical step in evaluating the efficacy of therapeutic interventions. Below are detailed methodologies for key experiments cited in the studies.

Brain Tissue Homogenization and Extraction of Soluble Aβ

This protocol describes the general steps for extracting soluble Aβ from brain tissue, a common procedure in preclinical animal studies.

  • Tissue Collection: Following euthanasia, the brain is rapidly excised and specific regions (e.g., hippocampus, cortex) are dissected on ice.

  • Homogenization: The brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline [TBS]) containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation. Homogenization is typically performed using a Dounce homogenizer or a mechanical tissue disruptor.

  • Centrifugation for Soluble Fraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

  • Supernatant Collection: The resulting supernatant contains the soluble fraction of brain proteins, including soluble Aβ peptides. This fraction is carefully collected for subsequent analysis. The pellet, containing the insoluble fraction, can be further processed to analyze plaque-associated Aβ.

Quantification of Soluble Aβ by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying Aβ levels.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the N-terminus of the Aβ peptide (e.g., 6E10). The plate is incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: The soluble brain extracts and a series of known concentrations of synthetic Aβ40 and Aβ42 standards are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a detection antibody specific for the C-terminus of either Aβ40 or Aβ42, and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

  • Substrate Addition and Signal Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric reaction. The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis: The concentration of Aβ in the samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of synthetic Aβ peptides.

Western Blot Analysis of Soluble Aβ

Western blotting can be used to visualize and semi-quantify different Aβ species.

  • Protein Quantification: The total protein concentration in the soluble brain extracts is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a Tris-Tricine polyacrylamide gel for optimal separation of low molecular weight proteins like Aβ.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP. A chemiluminescent substrate is applied, and the signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to monomeric and oligomeric forms of Aβ can be quantified using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflows

J147_Signaling_Pathway J147 J147 ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase Inhibits Neurotrophic_Factors Neurotrophic Factors (BDNF, NGF) J147->Neurotrophic_Factors Increases BACE1 BACE1 J147->BACE1 Downregulates AMPK AMPK ATP_Synthase->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Synaptic_Plasticity Synaptic Plasticity Neurotrophic_Factors->Synaptic_Plasticity Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection Soluble_Abeta Soluble Amyloid-Beta Neuroprotection->Soluble_Abeta Reduces BACE1->Soluble_Abeta Produces

Caption: Proposed signaling pathway of J147 leading to reduced soluble amyloid-beta levels.

Soluble_Abeta_Quantification_Workflow cluster_collection Sample Collection & Preparation cluster_quantification Quantification Method cluster_analysis Data Analysis Brain_Tissue Brain Tissue Collection Homogenization Homogenization in Lysis Buffer Brain_Tissue->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Soluble_Fraction Collection of Soluble Supernatant Centrifugation->Soluble_Fraction ELISA ELISA Soluble_Fraction->ELISA Western_Blot Western Blot Soluble_Fraction->Western_Blot Mass_Spec Mass Spectrometry Soluble_Fraction->Mass_Spec Standard_Curve Standard Curve Generation ELISA->Standard_Curve Concentration_Calc Calculation of Aβ Concentration Western_Blot->Concentration_Calc Mass_Spec->Concentration_Calc Standard_Curve->Concentration_Calc Statistical_Analysis Statistical Analysis Concentration_Calc->Statistical_Analysis

Caption: Experimental workflow for the quantification of soluble amyloid-beta from brain tissue.

References

A Cross-Study Analysis of (E/Z)-J147's Neuroprotective Capabilities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of the neuroprotective capabilities of the experimental drug (E/Z)-J147, comparing its performance with other neuroprotective agents. The information is compiled from multiple preclinical studies to offer an objective overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of J147's therapeutic potential.

I. Comparative Efficacy of Neuroprotective Compounds

The neuroprotective efficacy of this compound has been evaluated in various in vitro assays, often alongside its parent compound, Curcumin, its derivative, CAD-031, and the established Alzheimer's disease therapeutic, Donepezil. The following tables summarize the half-maximal effective concentrations (EC50) and other quantitative measures of these compounds in key neuroprotection assays.

CompoundTrophic Factor Withdrawal (EC50)Oxidative Stress (EC50)Aβ Toxicity (Extracellular) (EC50)Reference
This compound 25 nM6 nM15 nM[1][2]
CAD-031 -20 nM27 nM[1]
Curcumin Largely inactive at similar concentrations--[1]

Table 1: In Vitro Neuroprotective Activity. This table compares the EC50 values of J147, CAD-031, and Curcumin in assays modeling key pathological features of neurodegenerative diseases. Lower EC50 values indicate higher potency.

CompoundScopolamine-Induced Memory Impairment (Working Memory)Scopolamine-Induced Memory Impairment (Spatial Memory)Reference
This compound Comparable to DonepezilSuperior to Donepezil[3]
Donepezil Comparable to J147Less effective than J147[3][4]

Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model. This table provides a qualitative comparison of the in vivo efficacy of J147 and Donepezil in a well-established animal model of memory impairment.

II. Key Experimental Protocols

The following are summaries of methodologies for key experiments frequently cited in the study of neuroprotective compounds.

A. In Vitro Neuroprotection Assays

1. Trophic Factor Withdrawal Assay:

  • Cell Type: Primary embryonic cortical neurons.

  • Principle: This assay models the loss of essential growth factors that support neuron survival.

  • Procedure: Neurons are cultured in a serum-free medium at a low density, which typically leads to cell death. The neuroprotective compound is added to the culture medium, and cell viability is assessed after a set incubation period (e.g., 48 hours) using methods like the MTT assay. The EC50 is calculated as the concentration of the compound that provides 50% protection against cell death.[1][2]

2. Oxidative Stress Assay:

  • Cell Type: HT22 hippocampal neuronal cells.

  • Principle: This assay evaluates a compound's ability to protect neurons from cell death induced by oxidative stress, a common factor in neurodegeneration.

  • Procedure: HT22 cells are exposed to a toxic concentration of an oxidizing agent, such as hydrogen peroxide or glutamate (which inhibits cystine uptake, leading to glutathione depletion and oxidative stress). The test compound is co-incubated with the toxin, and cell viability is measured to determine the protective effect.[1]

3. Amyloid-β (Aβ) Toxicity Assay:

  • Cell Type: Primary hippocampal neurons or neuronal cell lines.

  • Principle: This assay assesses the ability of a compound to protect against the neurotoxic effects of aggregated Aβ peptides, a hallmark of Alzheimer's disease.

  • Procedure: Pre-aggregated Aβ oligomers are added to the neuronal cell culture. The test compound is added, and neuronal viability is measured after incubation. The assay can be adapted to evaluate the inhibition of Aβ aggregation itself.[1][5]

B. In Vivo Behavioral Assays

1. Scopolamine-Induced Memory Impairment Model:

  • Animal Model: Typically mice or rats.

  • Principle: Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, mimicking aspects of cholinergic dysfunction in Alzheimer's disease.

  • Procedure: Animals are pre-treated with the test compound for a specified period. Scopolamine is then administered to induce memory impairment. Cognitive function is assessed using various behavioral tasks, such as the Morris water maze or Y-maze, to evaluate spatial and working memory, respectively.[3][4]

2. Radial Arm Water Maze (RAWM):

  • Principle: This task assesses spatial learning and memory.

  • Apparatus: A circular pool with multiple arms radiating from a central area. A hidden platform is located in one of the arms.

  • Procedure: The animal is placed in the center of the maze and must learn the location of the hidden escape platform using spatial cues. The number of errors (entries into incorrect arms) and the time taken to find the platform are recorded over several trials and days.[3]

3. Elevated Plus Maze (EPM):

  • Principle: This test is used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze raised from the floor, with two open and two enclosed arms.

  • Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set time. The time spent in the open arms versus the closed arms is measured. A preference for the closed arms is indicative of higher anxiety levels.[3]

C. Biochemical Analyses

1. Western Blotting for BDNF and NGF:

  • Principle: This technique is used to detect and quantify the levels of specific proteins, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), in brain tissue.

  • Procedure: Brain tissue is homogenized, and proteins are extracted. The proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with primary antibodies specific to BDNF or NGF, followed by a secondary antibody linked to a detection system. The resulting bands are visualized and quantified.[3]

2. ELISA for Amyloid-β (Aβ) Levels:

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of Aβ peptides (Aβ40 and Aβ42) in brain homogenates.

  • Procedure: Brain tissue is homogenized in a specific buffer to extract Aβ. The homogenate is added to a microplate pre-coated with a capture antibody that binds to Aβ. A second, detection antibody, which is linked to an enzyme, is then added. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of Aβ present.

III. Signaling Pathways and Mechanisms of Action

This compound is a pleiotropic molecule that exerts its neuroprotective effects through multiple signaling pathways. A key mechanism is its ability to modulate neurotrophic factor signaling and cellular stress responses.

J147_Signaling_Pathways J147 this compound ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase Inhibits BDNF BDNF Expression J147->BDNF NGF NGF Expression J147->NGF Nrf2 Nrf2 J147->Nrf2 Activates AMPK AMPK ATP_Synthase->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Regulates Neuroprotection Neuroprotection & Cell Survival Autophagy->Neuroprotection TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt CREB CREB PI3K_Akt->CREB Synaptic_Plasticity Synaptic Plasticity & Memory CREB->Synaptic_Plasticity Synaptic_Plasticity->Neuroprotection Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Antioxidant_Response->Neuroprotection

Caption: Signaling pathways modulated by this compound leading to neuroprotection.

This diagram illustrates that J147 targets mitochondrial ATP synthase, leading to the activation of AMPK and subsequent inhibition of mTOR, a key regulator of cell growth and autophagy.[6] Additionally, J147 increases the expression of neurotrophic factors like BDNF and NGF.[3] BDNF, in turn, activates the TrkB receptor and downstream signaling cascades, including the PI3K/Akt and CREB pathways, which are crucial for synaptic plasticity and memory.[7] There is also evidence to suggest J147 can activate the Nrf2 antioxidant response pathway.[7][8]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Neuronal Cell Culture (e.g., HT22, Primary Neurons) Toxin_Exposure Induction of Neurotoxicity (e.g., Aβ, Oxidative Stress) Cell_Culture->Toxin_Exposure Compound_Treatment_vitro Treatment with Neuroprotective Compound Toxin_Exposure->Compound_Treatment_vitro Viability_Assay Cell Viability Assessment (e.g., MTT Assay) Compound_Treatment_vitro->Viability_Assay EC50_Determination EC50 Determination Viability_Assay->EC50_Determination Animal_Model Animal Model of Neurodegeneration (e.g., AD Transgenic Mice) Compound_Treatment_vivo Chronic Treatment with Neuroprotective Compound Animal_Model->Compound_Treatment_vivo Behavioral_Testing Behavioral Assays (e.g., RAWM, EPM) Compound_Treatment_vivo->Behavioral_Testing Biochemical_Analysis Post-mortem Brain Tissue Analysis (Western Blot, ELISA) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

References

A Comparative Guide to (E/Z)-J147 and Other Neurotrophic Factors in Promoting Neuronal Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic compound (E/Z)-J147 and endogenous neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), in the context of promoting neuronal survival. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective resource for the scientific community.

Introduction to Neurotrophic Support

Neurotrophic factors are a family of proteins essential for the survival, development, and function of neurons.[1][2] They play a critical role in both the central and peripheral nervous systems. Key members of this family include Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). Recently, synthetic compounds with neurotrophic properties have emerged as promising therapeutic candidates for neurodegenerative diseases. One such compound is this compound, a derivative of curcumin, which has demonstrated potent neuroprotective effects.[2][3] This guide aims to compare the neurotrophic and neuroprotective activities of J147 with those of the well-established neurotrophic factors, BDNF and NGF.

Comparative Analysis of Neurotrophic Efficacy

While direct head-to-head comparative studies with quantitative dose-response data for this compound against other neurotrophic factors in the same experimental settings are limited, this section presents available data from independent studies to provide a relative understanding of their potency and efficacy in promoting neuronal survival and neurite outgrowth.

Neuronal Survival

The ability of a compound to protect neurons from cell death is a critical measure of its neurotrophic potential. This is often assessed using cell viability assays, such as the MTT assay, in response to a toxic insult or trophic factor withdrawal.

Table 1: Comparison of Potency in Neuronal Survival Assays

CompoundCell TypeAssayPotency (EC50/IC50)Reference
This compound Embryonic Cortical NeuronsTrophic Factor Withdrawal25 nM[4]
BDNF Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
NGF Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The data presented are from separate studies and not from direct comparative experiments. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary significantly based on the specific experimental conditions, including the cell type, the nature of the toxic insult, and the duration of the experiment.

Neurite Outgrowth

Neurite outgrowth, the process of neurons extending their axons and dendrites, is a key aspect of neuronal development and regeneration. The ability of a compound to promote neurite outgrowth is a hallmark of its neurotrophic activity.

Table 2: Comparison of Efficacy in Neurite Outgrowth Assays

CompoundCell TypeConcentrationEffect on Neurite OutgrowthReference
This compound PC12 cells (via conditioned media from J147-treated HT22 cells)Not SpecifiedStimulated neurite growth in an NGF-dependent manner[1]
BDNF Cultured Hippocampal Neurons50-250 ng/mLIncreased number and length of secondary neurites[5]
NGF PC12 cells50 ng/mLInduces neurite outgrowth[6][7]

Note: The data presented are from separate studies and not from direct comparative experiments. The magnitude of the effect on neurite outgrowth is dependent on the cell type, concentration of the compound, and the specific parameters measured (e.g., neurite length, number of neurites).

Signaling Pathways

The neurotrophic effects of this compound, BDNF, and NGF are mediated by distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.

This compound Signaling Pathway

This compound's neuroprotective mechanism is unique in that it does not directly activate neurotrophin receptors. Instead, it has been shown to bind to the mitochondrial F1F0-ATP synthase, leading to a slight increase in intracellular calcium levels. This, in turn, activates the CAMKK2-AMPK signaling pathway, which is known to play a role in cellular energy homeostasis and stress resistance. Furthermore, J147 has been shown to increase the expression of BDNF and NGF.[1]

J147_Signaling_Pathway J147 this compound ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase Binds to BDNF_NGF ↑ BDNF & NGF Expression J147->BDNF_NGF Ca2_plus ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_plus Modulates CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates Neuroprotection Neuroprotection & Neuronal Survival AMPK->Neuroprotection BDNF_NGF->Neuroprotection

Figure 1: this compound Signaling Pathway.

BDNF Signaling Pathway

BDNF primarily exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). This binding leads to the dimerization and autophosphorylation of the receptor, initiating several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways collectively promote neuronal survival, differentiation, and synaptic plasticity.

BDNF_Signaling_Pathway cluster_downstream Downstream Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates PLCg PLCγ Pathway TrkB->PLCg Activates Neuronal_Survival Neuronal Survival, Growth, & Plasticity MAPK_ERK->Neuronal_Survival PI3K_Akt->Neuronal_Survival PLCg->Neuronal_Survival NGF_Signaling_Pathway cluster_downstream Downstream Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Activates PLCg PLCγ Pathway TrkA->PLCg Activates Neuronal_Survival Neuronal Survival, Differentiation, & Maintenance MAPK_ERK->Neuronal_Survival PI3K_Akt->Neuronal_Survival PLCg->Neuronal_Survival MTT_Assay_Workflow start Start seed_cells Seed Neurons in 96-well Plate start->seed_cells treat_compounds Treat with this compound, BDNF, or NGF seed_cells->treat_compounds induce_death Induce Neuronal Cell Death treat_compounds->induce_death add_mtt Add MTT Reagent induce_death->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate Viability read_absorbance->analyze_data end End analyze_data->end

References

The Neuroprotective Potential of (E/Z)-J147 and Related Compounds in Mitigating Brain Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence highlights the therapeutic promise of the novel compound (E/Z)-J147 and its analogs, CMS121 and CAD-31, in combating neuroinflammation, a key pathological feature of neurodegenerative diseases such as Alzheimer's. These compounds have demonstrated significant efficacy in reducing key markers of inflammation in the brain, suggesting a potential new avenue for the development of effective treatments for a range of neurological disorders. This guide provides a comparative overview of the experimental data supporting the anti-inflammatory roles of these compounds, details the methodologies behind these findings, and illustrates the key signaling pathways involved.

Comparative Efficacy in Reducing Brain Inflammation Markers

Experimental studies in rodent models of neurodegeneration and brain inflammation have demonstrated the potent anti-inflammatory effects of this compound, CMS121, and CAD-31. The following table summarizes the quantitative data on the reduction of key brain inflammation markers by these compounds.

CompoundMarkerAnimal ModelReductionReference
This compound TNF-αLPS-induced neuroinflammation in miceSuppressed[1]
iNOSLPS-induced neuroinflammation in miceSuppressed[1]
CMS121 iNOSLPS-activated BV2 microgliaPrevented increase[2][3]
COX-2LPS-activated BV2 microgliaPrevented increase[2][3]
TNFαLPS-activated BV2 microgliaPrevented increase[2][3]
15-LOX2APPswe/PS1ΔE9 AD miceReduced to wild-type levels[3]
GFAPAPPswe/PS1ΔE9 AD miceDecreased[3]
CAD-31 VCAMAPPswe/PS1ΔE9 AD miceReduced[4]
RAGEAPPswe/PS1ΔE9 AD miceReduced[4]
ClusterinAPPswe/PS1ΔE9 AD miceReduced[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds' anti-inflammatory properties.

Western Blot Analysis for Inflammatory Protein Expression

This protocol is a standard method used to quantify the levels of specific proteins, such as iNOS, COX-2, and VCAM-1, in brain tissue homogenates.

  • Tissue Homogenization: Brain tissue is homogenized in RIPA lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a BCA protein assay to ensure equal loading of samples.

  • Gel Electrophoresis: An equal amount of protein from each sample is loaded onto an SDS-PAGE gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the inflammatory marker of interest (e.g., anti-iNOS, anti-COX-2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.

  • Quantification: The intensity of the bands corresponding to the protein of interest is quantified using densitometry software and normalized to a loading control protein (e.g., actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

ELISA is a highly sensitive method for quantifying the concentration of soluble proteins like TNF-α in brain tissue homogenates.

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged. The resulting supernatant is used for the assay.

  • Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

  • Sample Incubation: The prepared brain homogenates and a series of standards with known cytokine concentrations are added to the wells of the microplate and incubated.

  • Detection Antibody: After washing, a detection antibody that is also specific for the cytokine is added. This antibody is typically biotinylated.

  • Enzyme Conjugate: An enzyme-linked avidin or streptavidin is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of each well is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Immunohistochemistry (IHC) for Glial Cell Markers

IHC is used to visualize the expression and localization of specific proteins within the cellular context of brain tissue sections, such as the microglial marker GFAP.

  • Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde), and the brains are removed, post-fixed, and cryoprotected. The brains are then sectioned using a cryostat or vibratome.

  • Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be necessary to unmask the target protein.

  • Blocking and Permeabilization: Tissue sections are treated with a blocking solution to prevent non-specific antibody binding and a detergent (e.g., Triton X-100) to permeabilize cell membranes.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against the marker of interest (e.g., anti-GFAP).

  • Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.

  • Counterstaining and Mounting: The sections may be counterstained with a nuclear stain (e.g., DAPI) and then mounted on slides with an anti-fade mounting medium.

  • Imaging and Analysis: The stained sections are visualized using a fluorescence microscope, and the intensity and distribution of the fluorescent signal are analyzed.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound, CMS121, and CAD-31 are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing the neuroprotective effects of these compounds.

G cluster_workflow Experimental Workflow for Assessing Neuroprotective Effects start Animal Model of Neuroinflammation (e.g., LPS injection, AD transgenic mice) treatment Treatment Groups: - Vehicle Control - this compound - CMS121 - CAD-31 start->treatment behavior Behavioral Assessments (e.g., Morris Water Maze) treatment->behavior tissue Brain Tissue Collection and Processing treatment->tissue behavior->tissue biochem Biochemical Assays: - Western Blot (iNOS, COX-2) - ELISA (TNF-α) - Immunohistochemistry (GFAP) tissue->biochem data Data Analysis and Quantification biochem->data conclusion Conclusion on Neuroprotective and Anti-inflammatory Efficacy data->conclusion

Experimental workflow for evaluating neuroprotective compounds.

G cluster_pathways Key Signaling Pathways in Neuroinflammation J147 This compound CAMKK2 CAMKK2 J147->CAMKK2 activates AMPK AMPK J147->AMPK activates CMS121 CMS121 FASN FASN CMS121->FASN inhibits CAD31 CAD-31 CAD31->AMPK activates CAMKK2->AMPK activates mTOR mTOR AMPK->mTOR inhibits NFkB NF-κB AMPK->NFkB inhibits Inflammation Neuroinflammation (↑ TNF-α, iNOS, COX-2) mTOR->Inflammation promotes FASN->Inflammation promotes NFkB->Inflammation promotes

Signaling pathways modulated by J147, CMS121, and CAD-31.

References

Safety Operating Guide

Navigating the Disposal of (E/Z)-J147: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling (E/Z)-J147, a potent neurogenic and neuroprotective agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While specific disposal protocols for investigational compounds are often not publicly detailed, a framework for safe handling and disposal can be established by consulting the product's Safety Data Sheet (SDS) and adhering to general guidelines for chemical and investigational drug waste management.

Core Principles for Disposal

The disposal of this compound, as with any investigational drug, should always be in accordance with local, state, and federal regulations.[2] The primary goal is to prevent the release of this biologically active compound into the environment and to ensure the safety of all personnel. As a first step, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to understand the specific procedures and requirements in place.[3]

Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of J147 have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[2] It may also cause eye, skin, and respiratory system irritation.[2]

Recommended Personal Protective Equipment:

PPE ItemSpecification
Gloves Heavy rubber gloves
Eye Protection Safety glasses
Respiratory NIOSH-approved self-contained breathing apparatus or respirator, as conditions warrant
Body Appropriate protective clothing to prevent skin exposure

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2]

Step-by-Step Disposal Procedure for this compound

The following steps provide a general protocol for the disposal of this compound. This should be adapted to comply with your institution's specific guidelines.

Step 1: Waste Identification and Segregation

Properly identify and segregate waste containing this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS department.

Waste StreamDescription
Solid Waste Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated PPE).
Liquid Waste Solutions containing this compound, such as those prepared in DMSO.
Sharps Waste Contaminated needles, syringes, or other sharp objects.

Step 2: Containerization

Select appropriate, compatible, and clearly labeled waste containers.

Container TypeCompatible WasteLabeling Requirements
Chemical Waste Container Solid and liquid waste containing this compound."Hazardous Waste," "this compound," and a description of the contents.
Sharps Container Contaminated sharps."Sharps Waste," "Biohazard" symbol (if applicable), and "this compound Contaminated."

Step 3: Waste Collection and Storage

  • Solid Waste: Carefully transfer solid waste into a designated chemical waste container. Avoid creating dust.[2]

  • Liquid Waste: Transfer liquid waste into a sealed, leak-proof chemical waste container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Final Disposal

Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed waste disposal contractor. Incineration is a common and effective method for the destruction of investigational drug products.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate Waste Streams identify->segregate solid_container Package Solid Waste in Labeled Chemical Waste Container segregate->solid_container liquid_container Package Liquid Waste in Labeled, Sealed Container segregate->liquid_container sharps_container Place Sharps in Designated Sharps Container segregate->sharps_container storage Store in Secure, Ventilated Area solid_container->storage liquid_container->storage sharps_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Final Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, contain the spill and collect the material as appropriate.[2] Avoid raising dust and ensure adequate ventilation.[2] Wear the recommended PPE, including a NIOSH-approved respirator if necessary.[2] Transfer the spilled material and any contaminated cleanup materials to a chemical waste container for disposal in accordance with local regulations.[2]

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Essential Safety and Handling Protocols for (E/Z)-J147

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-J147 , a potent neurotrophic compound, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of the substance.[1][2][3][4] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.

Personal Protective Equipment (PPE)

The appropriate PPE is critical when handling this compound due to its potential hazards. Although not fully tested, the compound may be irritating to mucous membranes, the upper respiratory tract, and skin, and could cause allergic reactions.[5] The following table summarizes the recommended PPE.

PPE ComponentSpecificationPurpose
Eye Protection Safety goggles or a face shieldTo protect against splashes of solutions containing J147.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, heavy rubber)To prevent skin contact and potential allergic reactions.[5][6][7][9]
Body Protection Laboratory coatTo protect clothing and skin from accidental spills.[6][7]
Respiratory Protection NIOSH-approved self-contained breathing apparatus or respiratorRecommended, especially when handling the powder form to avoid inhalation of dust.[5][6][8]
Foot Protection Closed-toe shoesTo protect feet from spills.[6]

Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is essential for minimizing exposure risk and ensuring a safe laboratory environment. The following diagram outlines the key steps for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Dispose of Contaminated Waste in Designated Chemical Waste Container F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols and Storage

Storage of this compound:

  • Powder: Store at -20°C for up to 3 years.[1][10]

  • In solvent: Store at -80°C for up to 1 year.[1]

Preparation of Stock Solutions: this compound is soluble in DMSO and ethanol.[1][10] For in vitro studies, a common solvent is DMSO.[1] For in vivo formulations, a combination of solvents such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[10]

Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and unused solutions, should be collected in a designated and properly labeled chemical waste container.[11] Disposal must be carried out in accordance with federal, state, and local regulations.[11][12] Empty containers should be triple-rinsed with a suitable solvent before disposal.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.